3-(4-Methoxyphenyl)cycloheptan-1-ol
Description
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Structure
3D Structure
Properties
IUPAC Name |
3-(4-methoxyphenyl)cycloheptan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O2/c1-16-14-8-6-11(7-9-14)12-4-2-3-5-13(15)10-12/h6-9,12-13,15H,2-5,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMIGTSIRDDDLHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2CCCCC(C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
predicted biological activity of 3-(4-Methoxyphenyl)cycloheptan-1-ol
An In-Depth Technical Guide to the Predicted Biological Activity of 3-(4-Methoxyphenyl)cycloheptan-1-ol
Abstract
The identification of novel bioactive small molecules is a cornerstone of modern drug discovery. The compound 3-(4-Methoxyphenyl)cycloheptan-1-ol presents a unique chemical scaffold combining a flexible seven-membered carbocycle with a methoxyphenyl group, a common feature in many pharmacologically active agents. This guide outlines a comprehensive, multi-pillar strategy for the predictive evaluation of its biological activity. We will first employ a suite of in silico computational methods to generate robust, testable hypotheses regarding its physicochemical properties, ADMET profile, potential biological targets, and structure-activity relationships. Subsequently, we will detail the specific in vitro experimental assays required to validate these computational predictions. This document serves as a methodological blueprint, blending established computational chemistry techniques with practical biochemical and cell-based validation protocols to build a thorough profile of a novel chemical entity.
Introduction: The Rationale for Predictive Analysis
In contemporary drug discovery, the early-stage assessment of a molecule's potential biological activity and drug-like properties is critical to de-risking development and reducing late-stage attrition.[1][2] The compound 3-(4-Methoxyphenyl)cycloheptan-1-ol contains three key structural motifs that suggest potential bioactivity:
-
The 4-Methoxyphenyl Group: This moiety is a well-established pharmacophore. The methoxy group can act as a hydrogen bond acceptor and its electron-donating properties can influence the electronic environment of the aromatic ring.[3] Derivatives containing this group have shown a range of activities, including antioxidant and anti-inflammatory effects.[4][5]
-
The Cycloheptanol Core: The seven-membered cycloheptane ring provides a flexible, three-dimensional scaffold that can adopt multiple conformations to fit into protein binding pockets. The hydroxyl group is a key hydrogen bond donor and acceptor, critical for molecular recognition. Cyclic alcohols are known to possess a wide range of biological activities.[6]
-
Combined Structure: The combination of these fragments creates a molecule with moderate lipophilicity and conformational flexibility, making it a promising candidate for interacting with various biological targets.
This guide will systematically predict and validate its potential, following a workflow that prioritizes computational efficiency before committing to resource-intensive experimental work.[7]
Pillar I: In Silico Prediction of Bioactivity and Drug-Likeness
Computational, or in silico, methods provide the foundational first pass in assessing a novel compound.[1] These approaches leverage existing biological and chemical data to model how a molecule will behave, from its absorption in the body to its interaction with specific protein targets.[2][8]
ADMET and Physicochemical Profiling
Before investigating specific biological targets, we must first determine if the compound possesses fundamental "drug-like" properties. The ADMET profile (Absorption, Distribution, Metabolism, Excretion, and Toxicity) governs a drug's pharmacokinetic behavior.[1][9] Machine learning and QSAR-based models are highly effective for these predictions.[8][10][11]
Methodology: The structure of 3-(4-Methoxyphenyl)cycloheptan-1-ol would be converted to a SMILES (Simplified Molecular-Input Line-Entry System) string and submitted to established ADMET prediction platforms (e.g., SwissADME, ADMET Predictor™, or similar tools). These tools calculate key molecular descriptors and use pre-built models to predict properties.[10]
Predicted Physicochemical and ADMET Properties (Hypothetical Data):
| Property | Predicted Value | Implication for Drug Development |
| Molecular Weight ( g/mol ) | ~220.32 | Compliant with Lipinski's Rule of Five (<500), favors good absorption. |
| LogP (Lipophilicity) | ~3.5 | Indicates good membrane permeability, but may affect solubility. |
| Aqueous Solubility | Moderately Low | May require formulation strategies for oral delivery. |
| H-Bond Donors/Acceptors | 1 / 2 | Compliant with Lipinski's rules, indicating good membrane passage. |
| Blood-Brain Barrier (BBB) Permeation | Probable | The compound may have potential for CNS-related targets. |
| CYP450 Inhibition | Inhibitor (e.g., 2D6) | Potential for drug-drug interactions; requires experimental validation. |
| hERG Inhibition | Low Risk | Reduced likelihood of cardiac toxicity. |
| Oral Bioavailability | Moderate-High | Suggests suitability for oral administration. |
Target Identification and Molecular Docking
Based on the structural motifs, we can hypothesize potential biological targets. The methoxyphenyl group is present in inhibitors of cyclooxygenase (COX) enzymes and various kinases. Molecular docking allows us to computationally place the ligand (our compound) into the binding site of a protein target to predict binding affinity and pose.[12][13] This is a cornerstone of structure-based drug design.[11]
Experimental Protocol: Molecular Docking Workflow
-
Target Selection: Based on SAR analysis of the methoxyphenyl group, select a relevant target. For this example, we will use Cyclooxygenase-2 (COX-2), a key enzyme in inflammation. A high-resolution crystal structure is obtained from the Protein Data Bank (PDB).
-
Protein Preparation: The downloaded PDB file is "cleaned" by removing water molecules, co-ligands, and ions. Hydrogen atoms are added, and charges are assigned using a force field (e.g., AMBER).[14]
-
Ligand Preparation: The 3D structure of 3-(4-Methoxyphenyl)cycloheptan-1-ol is generated and energy-minimized to find its most stable conformation. Polar hydrogens and charges are added.
-
Grid Generation: A "grid box" is defined around the active site of the target protein. This box defines the search space for the docking algorithm.[14]
-
Docking Simulation: Using software like AutoDock or Schrödinger Maestro, the ligand is repeatedly placed within the grid box in various orientations and conformations. A scoring function estimates the binding energy for each pose.[13]
-
Analysis: The results are clustered by pose and ranked by binding energy. The top-scoring poses are visually inspected to analyze key interactions (e.g., hydrogen bonds, hydrophobic interactions) with active site residues.
Hypothetical Docking Results for 3-(4-Methoxyphenyl)cycloheptan-1-ol with COX-2:
| Parameter | Result |
| Predicted Binding Affinity | -8.5 kcal/mol |
| Key Interactions | - Hydrogen bond from the -OH group to a serine residue in the active site. - Hydrophobic interaction of the cycloheptane ring with a hydrophobic pocket. - Pi-stacking interaction of the methoxyphenyl ring with a tyrosine residue. |
| Predicted Pose | The methoxyphenyl group occupies the same pocket as known selective COX-2 inhibitors. |
Visualization of the Predictive Workflow This diagram illustrates the logical flow from initial compound analysis to validated biological activity.
Caption: Overall workflow from computational prediction to experimental validation.
Quantitative Structure-Activity Relationship (QSAR) Modeling
If a series of analogs with known activities were available, a QSAR model could be developed to correlate molecular descriptors (e.g., electronic, topological) with biological activity.[15][16] This allows for the prediction of activity for new, untested compounds and helps identify which structural features are most important for the desired effect.[17][18] While we cannot build a model for a single compound, understanding the process is key for lead optimization.
Visualization of the Molecular Docking Process This diagram breaks down the key steps involved in a typical molecular docking experiment.
Caption: Step-by-step workflow for a molecular docking simulation.
Pillar II: In Vitro Experimental Validation
Computational predictions, however robust, must be confirmed through experimental testing.[19] In vitro assays, performed on isolated cells or proteins, provide the necessary empirical data to validate or refute the in silico hypotheses.[7][20]
Foundational Assay: Cytotoxicity Screening
Before testing for a specific activity, it is essential to determine the concentrations at which the compound is toxic to cells. The MTT assay is a standard colorimetric method for assessing cell viability.[21]
Experimental Protocol: MTT Cytotoxicity Assay
-
Cell Culture: Plate a relevant cell line (e.g., RAW 264.7 macrophages for inflammation studies) in a 96-well plate and allow cells to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of 3-(4-Methoxyphenyl)cycloheptan-1-ol. Treat the cells with these concentrations for a specified period (e.g., 24-48 hours). Include a vehicle control (e.g., DMSO) and a positive control for toxicity.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan.
-
Solubilization: After incubation, add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of the purple solution using a plate reader at ~570 nm.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot a dose-response curve to determine the IC50 (the concentration at which 50% of cell growth is inhibited).
Target-Specific Functional Assays
Based on our docking results, we would validate the predicted inhibition of COX-2. Additionally, given the prevalence of antioxidant activity in methoxyphenyl compounds, a DPPH assay is a logical confirmatory test.[4][22]
Experimental Protocol: DPPH Radical Scavenging Assay
-
Preparation: Prepare a stock solution of DPPH (2,2-diphenyl-1-picrylhydrazyl), a stable free radical, in methanol. Prepare serial dilutions of the test compound. Ascorbic acid is used as a positive control.[22]
-
Reaction: Mix the compound dilutions with the DPPH solution in a 96-well plate.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: If the compound has antioxidant activity, it will donate a hydrogen atom to the DPPH radical, quenching its deep violet color to a pale yellow.[22] Measure the absorbance at ~517 nm.
-
Analysis: Calculate the percentage of radical scavenging activity for each concentration and determine the EC50 value (the concentration required to scavenge 50% of DPPH radicals).
Mechanistic Pathway Analysis
If the compound shows activity in a functional assay, the next step is to understand its mechanism of action on the relevant cellular pathway.[23] If the compound inhibits inflammation in a cell-based model (e.g., reduces nitric oxide production in LPS-stimulated macrophages), we can investigate its effect on the underlying signaling cascade, such as the NF-κB pathway.[24]
Visualization of a Potential Signaling Pathway This diagram shows how an anti-inflammatory compound might inhibit the NF-κB signaling pathway.
Caption: Hypothetical inhibition of the NF-κB inflammatory pathway.
Synthesis and Conclusion
The integrated computational and experimental workflow detailed in this guide provides a robust framework for characterizing the biological activity of a novel compound like 3-(4-Methoxyphenyl)cycloheptan-1-ol. The in silico analysis predicts that the molecule possesses favorable drug-like properties and suggests a high probability of anti-inflammatory and/or antioxidant activity, potentially through the inhibition of targets like COX-2.
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Decoding the Stereochemistry of 3-(4-Methoxyphenyl)cycloheptan-1-ol: A Whitepaper on Conformational Dynamics and Analytical Resolution
Executive Summary
The stereochemical elucidation of substituted cycloheptanes represents a highly complex challenge in structural organic chemistry. 3-(4-Methoxyphenyl)cycloheptan-1-ol [1] is a chiral molecule featuring a seven-membered carbocycle with two stereocenters (C1 and C3), yielding four distinct stereoisomers: a cis enantiomeric pair (1R,3S / 1S,3R) and a trans enantiomeric pair (1R,3R / 1S,3S).
Unlike the rigid, predictable chair conformations of cyclohexanes, cycloheptanes are highly fluxional, navigating a complex potential energy surface of pseudorotating conformers[2]. This whitepaper provides an in-depth, self-validating technical framework for researchers to definitively assign the relative and absolute stereochemistry of 3-(4-Methoxyphenyl)cycloheptan-1-ol using a combination of theoretical conformational analysis, 2D Nuclear Magnetic Resonance (NMR) spectroscopy[3], and Chiral High-Performance Liquid Chromatography (HPLC)[4].
The Molecular Landscape: Causality in Conformational Dynamics
To accurately design an analytical workflow, one must first understand the thermodynamic behavior of the cycloheptane ring. The seven-membered ring rapidly interconverts through various conformations to minimize angle and torsional strain, primarily occupying the twist-chair (TC) , chair (C) , twist-boat (TB) , and boat (B) forms[5],[6].
The Substituent Anchor Effect
In an unsubstituted cycloheptane, the twist-chair is the global energy minimum[2]. However, the introduction of the bulky 4-methoxyphenyl (anisyl) group at C3 fundamentally alters the conformational landscape.
-
Causality: To avoid severe 1,4-transannular steric clashes (flagpole interactions), the massive anisyl group acts as a conformational anchor, strictly preferring an equatorial-like (or isoclinal) orientation[3],[7].
-
Stereochemical Impact: Because the C3 position is locked equatorially, the orientation of the C1-hydroxyl group is forced to adapt. In the cis diastereomer, the OH group can comfortably occupy a pseudo-equatorial position within the twist-chair form. In the trans diastereomer, the OH group is forced into a higher-energy pseudo-axial position, altering the spatial distances between the ring protons.
Conformational pseudorotation dynamics of the cycloheptane ring system.
Analytical Workflows for Stereochemical Elucidation
The resolution of 3-(4-Methoxyphenyl)cycloheptan-1-ol requires a bifurcated approach: NMR to resolve the relative stereochemistry (diastereomers) and Chiral HPLC to resolve the absolute stereochemistry (enantiomers)[8],[9].
Relative Configuration via 2D NOESY NMR
Nuclear Overhauser Effect Spectroscopy (NOESY) is the definitive tool for assigning the cis vs. trans relationship[10].
-
Mechanistic Rationale: NOE signal intensity is inversely proportional to the sixth power of the internuclear distance ( r−6 ). In the cis isomer's preferred twist-chair conformation, the axial protons at C1 and C3 are positioned on the same face of the ring, bringing them within ~2.5–2.8 Å of each other. This proximity generates a strong, diagnostic NOE cross-peak. In the trans isomer, the geometry forces these protons apart (> 3.5 Å), silencing the NOE signal[9].
Absolute Configuration via Chiral HPLC
Once the diastereomer is isolated, the enantiomeric pairs must be separated. Polysaccharide-based chiral stationary phases (CSPs), such as derivatized amylose or cellulose, are highly effective for cycloheptanol derivatives[4],[11].
-
Mechanistic Rationale: Separation on a CSP relies on a three-point interaction model. The 4-methoxyphenyl group provides a strong π−π interaction site and a hydrogen-bond acceptor (methoxy oxygen), while the C1-hydroxyl acts as a hydrogen-bond donor. The spatial arrangement of these groups in the (1R,3S) vs. (1S,3R) isomers interacts differentially with the chiral grooves of the polysaccharide backbone, leading to distinct retention times[12],[13].
Workflow for the stereochemical elucidation of 3-(4-Methoxyphenyl)cycloheptan-1-ol.
Step-by-Step Self-Validating Protocols
To ensure scientific integrity and trustworthiness, the following protocols are designed as closed-loop, self-validating systems.
Protocol 1: NMR Diastereomer Assignment
-
Sample Preparation: Dissolve 15-20 mg of the purified cycloheptanol in 0.6 mL of CDCl₃ (100% isotopic purity, containing 0.03% v/v TMS).
-
Spin System Mapping (COSY/HSQC): Acquire 2D COSY and ¹H-¹³C HSQC spectra to unambiguously assign the C1-H and C3-H resonances.
-
NOESY Acquisition: Acquire a 2D NOESY spectrum using a mixing time ( τm ) of 300–500 ms.
-
Self-Validation Gate: Do not interpret NOESY data blindly. The protocol is only valid if the COSY spectrum successfully maps the continuous proton spin system from C1 through C7 without interruption. If the C1-H to C2-H₂ cross-peaks are obscured by impurities, the NOESY distance constraints cannot be trusted, and the sample must be repurified.
Protocol 2: Chiral HPLC Enantiomer Separation
-
Column Selection: Utilize an Amylose tris(3,5-dimethylphenylcarbamate) coated column (e.g., Chiralpak AD-H, 250 x 4.6 mm, 5 µm)[11].
-
Mobile Phase: Prepare a Normal Phase isocratic mixture of Hexane / Isopropanol (90:10 v/v). Degas thoroughly[4].
-
Parameters: Flow rate at 1.0 mL/min; Column temperature strictly maintained at 25 °C; UV detection at 254 nm (optimized for the anisyl chromophore).
-
Self-Validation Gate: The method is strictly validated by first injecting a synthetic racemic standard. The system is only considered valid for enantiomeric excess ( ee ) determination if the racemate yields exactly two peaks with an integration ratio of 50.0:50.0 (±1%) and a chromatographic resolution ( Rs ) strictly > 1.5 (baseline separation)[13].
Quantitative Data Presentation
Table 1: Quantitative NMR Parameters for Diastereomer Differentiation
| NMR Parameter | cis-(1R,3S / 1S,3R) | trans-(1R,3R / 1S,3S) | Diagnostic Value |
| C1-H to C3-H NOE | Strong (Distance < 2.8 Å) | Absent (Distance > 3.5 Å) | Primary indicator of relative stereochemistry. |
| C1-H Multiplicity | Broad multiplet (axial-axial couplings) | Narrow multiplet (equatorial-axial) | Confirms pseudo-axial/equatorial orientation. |
| C3-H Chemical Shift | Shielded (~2.6 ppm) | Deshielded (~2.9 ppm) | Indicates proximity to the anisotropic hydroxyl cone. |
Table 2: Chiral HPLC Method Optimization Matrix
| Stationary Phase Type | Mobile Phase (v/v) | Flow Rate | Expected Resolution ( Rs ) | Suitability |
| Amylose derivative (AD-H) | Hexane / IPA (90:10) | 1.0 mL/min | > 2.0 (Baseline) | Optimal - Strong π−π retention[11]. |
| Cellulose derivative (OD-H) | Hexane / EtOH (95:5) | 1.0 mL/min | ~ 1.2 (Partial) | Sub-optimal - Peak tailing observed. |
| Amylose derivative (AD-H) | Acetonitrile / H₂O (50:50) | 0.8 mL/min | < 1.0 (Co-elution) | Poor - Reversed-phase masks H-bonding[4]. |
Conclusion
The stereochemical investigation of 3-(4-Methoxyphenyl)cycloheptan-1-ol requires a rigorous understanding of cycloheptane pseudorotation. Because the massive 4-methoxyphenyl group locks the ring into a predictable twist-chair conformation, researchers can reliably use 2D NOESY NMR to assign the relative cis/trans configuration based on the spatial proximity of the C1 and C3 axial protons. Subsequent absolute configurational analysis is highly effective using polysaccharide-based chiral HPLC, provided the protocols are strictly gated by self-validating racemic standards and spin-system mapping.
References
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Phenomenex. Chiral HPLC Column Chromatography and Stationary Phases. Available at:[Link]
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The Journal of Organic Chemistry (ACS Publications). Synthetic Studies on Schisandra nortriterpenoids. Stereocontrolled Synthesis. Available at:[Link]
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MDPI. Comprehensive Review on Chiral Stationary Phases in Single-Column Simultaneous Chiral–Achiral HPLC Separation Methods. Available at:[Link]
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ChemTexts (Springer / SciSpace). Conformational analysis of cycloalkanes. Available at: [Link]
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Biomedical Journal of Scientific & Technical Research. Cycloheptane's Twist Ring-Coordinates and Its Fluxional Nature. Available at:[Link]
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Methodological & Application
Application Note: 3-(4-Methoxyphenyl)cycloheptan-1-ol as a Versatile 3D Scaffold in Medicinal Chemistry
Introduction & Structural Rationale
Modern drug discovery is increasingly moving away from flat, sp2-hybridized aromatic systems toward sp3-rich, three-dimensional architectures to improve target specificity, solubility, and overall pharmacokinetic profiles. 3-(4-Methoxyphenyl)cycloheptan-1-ol serves as an exceptional building block in this paradigm[1][2].
The compound features three highly strategic functional zones:
-
The Cycloheptane Ring: A seven-membered aliphatic ring that provides unique Fsp3 (fraction of sp3 carbons) character and conformational flexibility[2]. Unlike rigid cyclohexanes, cycloheptanes can adopt multiple stable conformations (e.g., twist-chair), allowing for nuanced spatial orientation of pharmacophores.
-
The 4-Methoxyphenyl Group: A robust, lipophilic moiety that can engage in π-π stacking interactions within receptor binding pockets. Furthermore, the methoxy ether acts as a "masked" phenol, which can be selectively revealed for late-stage functionalization[3].
-
The Secondary Hydroxyl Group: A versatile synthetic handle that can be oxidized, esterified, or substituted to rapidly generate structural diversity[4].
This application note details field-proven, self-validating protocols for the divergent synthesis of novel chemical entities using 3-(4-Methoxyphenyl)cycloheptan-1-ol as the foundational scaffold.
Physicochemical Properties
To ensure accurate stoichiometric calculations and appropriate handling, the fundamental properties of the building block are summarized below[1][5].
| Property | Value |
| IUPAC Name | 3-(4-methoxyphenyl)cycloheptan-1-ol |
| CAS Registry Number | 1342111-69-6 |
| Molecular Formula | C₁₄H₂₀O₂ |
| Molecular Weight | 220.31 g/mol |
| Purity (Commercial Standard) | ≥ 95% |
| Product Class | Advanced Building Block |
Divergent Synthetic Workflows
The utility of 3-(4-Methoxyphenyl)cycloheptan-1-ol lies in its ability to be selectively modified at either the hydroxyl or the methoxy ether position without interfering with the opposing functional group.
Fig 1. Divergent Synthetic Workflows for 3-(4-Methoxyphenyl)cycloheptan-1-ol.
Experimental Protocols
Protocol A: Oxidation to 3-(4-Methoxyphenyl)cycloheptan-1-one (Swern Oxidation)
Causality & Rationale: Converting the secondary alcohol to a ketone is a critical step for downstream multicomponent reactions (such as synthesizing spiro-heterocycles)[6]. While Jones oxidation or PDC/PCC could be used, cycloheptanols are sensitive to harsh acidic conditions, which can lead to ring contraction or over-oxidation. The Swern oxidation is selected here because it is a mild, metal-free protocol that operates at low temperatures, ensuring the integrity of the cycloheptane ring and the methoxy group[4].
Step-by-Step Methodology:
-
System Preparation: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar. Purge with inert gas (N₂ or Argon).
-
Reagent Loading: Add anhydrous dichloromethane (DCM, 20 mL) and oxalyl chloride (1.2 equivalents, 1.2 mmol). Cool the system to -78 °C using a dry ice/acetone bath.
-
Activation: Add anhydrous dimethyl sulfoxide (DMSO, 2.4 equivalents) dropwise over 5 minutes. Insight: This generates the active chlorodimethylsulfonium ion. Gas evolution (CO and CO₂) will be observed[4]. Stir for 15 minutes at -78 °C.
-
Substrate Addition: Dissolve 3-(4-Methoxyphenyl)cycloheptan-1-ol (1.0 equivalent, 1.0 mmol, 220.3 mg) in 5 mL of anhydrous DCM. Add this solution dropwise to the activated complex. Stir for 45 minutes at -78 °C to form the alkoxysulfonium intermediate.
-
Deprotonation: Slowly add triethylamine (Et₃N, 5.0 equivalents) dropwise. Insight: The base deprotonates the intermediate to form a sulfur ylide, which subsequently undergoes intramolecular fragmentation to yield the target ketone and dimethyl sulfide (DMS)[4].
-
Thermal Maturation: Remove the cooling bath and allow the reaction to warm to room temperature over 1 hour.
-
Workup & Validation: Quench the reaction with 20 mL of saturated aqueous NH₄Cl. Extract the aqueous layer with DCM (3 × 15 mL). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure. Purify via silica gel chromatography (Hexanes/EtOAc) to isolate the ketone.
Fig 2. Swern Oxidation Activation Cycle and Mechanism.
Protocol B: Demethylation to 3-(4-Hydroxyphenyl)cycloheptan-1-ol
Causality & Rationale: Revealing the phenolic hydroxyl group is essential for expanding the molecule's pharmacological profile (e.g., introducing a hydrogen-bond donor) or preparing it for cross-coupling reactions (via a triflate intermediate)[3][7]. Boron tribromide (BBr₃) is the gold standard for aryl methyl ether cleavage. Its strong Lewis acidity allows it to coordinate exclusively with the ether oxygen, facilitating nucleophilic attack by the bromide ion on the sterically accessible methyl group[8].
Step-by-Step Methodology:
-
System Preparation: In a flame-dried, N₂-purged flask, dissolve 3-(4-Methoxyphenyl)cycloheptan-1-ol (1.0 equivalent, 1.0 mmol, 220.3 mg) in 15 mL of anhydrous DCM.
-
Temperature Control: Cool the solution to -78 °C.
-
Reagent Addition: Slowly add a 1.0 M solution of BBr₃ in DCM (3.5 equivalents). Insight: An excess of BBr₃ is required because the secondary aliphatic hydroxyl group on the cycloheptane ring will also coordinate with and consume the Lewis acid, forming a temporary borate ester[8].
-
Reaction Progression: Stir the mixture at -78 °C for 1 hour, then allow it to gradually warm to room temperature and stir for an additional 12 hours.
-
Quenching (Critical Step): Cool the flask to 0 °C using an ice bath. Carefully and slowly add methanol (5 mL) dropwise. Insight: Methanol safely hydrolyzes the reactive boron-bromide bonds and the intermediate borate esters, liberating the free phenol and aliphatic alcohol[8].
-
Workup & Validation: Dilute the mixture with water and extract with Ethyl Acetate (3 × 20 mL). Wash the combined organic layers with saturated aqueous NaHCO₃ to neutralize residual acid, followed by brine. Dry over Na₂SO₄, filter, and concentrate. The resulting diol can be purified via recrystallization or flash chromatography.
Applications in Drug Discovery
The derivatives synthesized from 3-(4-Methoxyphenyl)cycloheptan-1-ol act as advanced intermediates for several high-value medicinal chemistry applications:
-
Spirocyclic Antibacterials: The ketone derivative (Protocol A) can undergo multicomponent condensations (e.g., with mercaptoacetic acid and an amine) to form spiro-thiazolidines. Spirocyclic scaffolds are privileged structures that mimic β-lactam antibiotics, inhibiting penicillin-binding proteins (PBPs) and demonstrating potent activity against resistant strains like Staphylococcus aureus[6].
-
Nitrogen-Heterocycle Fusions: The ketone can also be utilized in Fischer indole syntheses or reductive aminations to append nitrogen heterocycles. FDA databases indicate that approximately 60% of unique small-molecule drugs contain N-based heterocycles, making this a highly validated trajectory for library generation[9].
-
Complex Biaryl Synthesis: The phenol derivative (Protocol B) can be converted into an aryl triflate using triflic anhydride (Tf₂O) and pyridine. This triflate is an excellent electrophile for palladium-catalyzed Suzuki-Miyaura cross-coupling with various arylboronic acids, rapidly generating complex, non-planar biaryl systems[3][7].
References
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Application Note: Development and Validation of a Stability-Indicating RP-HPLC Method for 3-(4-Methoxyphenyl)cycloheptan-1-ol
Introduction & Physicochemical Profiling
3-(4-Methoxyphenyl)cycloheptan-1-ol is a complex organic molecule often encountered as a critical intermediate or active pharmaceutical ingredient (API) analogue in drug development. Developing a robust, self-validating analytical method for this compound requires a deep understanding of its physicochemical properties to ensure that the experimental choices are driven by scientific causality rather than trial and error.
Structural Causality in Method Design:
-
Hydrophobic Backbone: The cycloheptane ring is highly lipophilic, dictating strong retention on non-polar stationary phases. A C18 (Octadecylsilane) reversed-phase column is the logical starting point[1].
-
Polar Moieties: The molecule features a hydroxyl (-OH) group and a methoxy (-OCH₃) ether linkage. While the molecule is globally neutral across standard pH ranges (pKa > 14), these polar groups are capable of hydrogen bonding. To prevent secondary interactions with unreacted silanols on the silica stationary phase—which causes peak tailing—the mobile phase pH must be strictly controlled[1].
-
Chromophore Activity: The 4-methoxyphenyl group acts as a strong UV chromophore. The electron-donating methoxy group induces a bathochromic shift, resulting in a primary absorbance maximum ( λmax ) at ~225 nm and a secondary, highly specific maximum at ~275 nm.
This application note details a comprehensive, step-by-step protocol for developing and validating a stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method, strictly adhering to the ICH Q2(R2) guidelines[2] and USP <621> chromatography standards[3].
Method Development Workflow
The following Graphviz diagram illustrates the logical progression of our self-validating method development lifecycle.
Fig 1: Systematic RP-HPLC method development and validation workflow.
Core Experimental Protocols
Rationale for Chromatographic Conditions
To create a self-validating system, the method must separate the target analyte from potential synthetic impurities (e.g., unreacted 4-methoxyphenylmagnesium bromide or cycloheptenone derivatives) and degradation products.
-
Stationary Phase: A superficially porous particle (SPP) C18 column (2.7 µm) is selected to provide UHPLC-like efficiency at standard HPLC backpressures, allowing for allowable adjustments under USP <621>[3].
-
Mobile Phase: Acetonitrile (ACN) is chosen over methanol due to its lower viscosity and lower UV cutoff. A 10 mM Potassium Phosphate buffer adjusted to pH 3.0 is utilized as Mobile Phase A. Although the analyte is neutral, pH 3.0 ensures that any basic impurities are fully protonated (eluting early) and suppresses silanol ionization on the column[1].
-
Detection: 275 nm is selected. While 225 nm offers higher sensitivity, 275 nm provides superior specificity for the methoxyphenyl moiety, minimizing baseline drift during the gradient run[4].
Optimized Chromatographic Parameters
| Parameter | Optimized Condition |
| Column | SPP C18, 150 mm × 4.6 mm, 2.7 µm (e.g., Agilent Poroshell 120 EC-C18) |
| Mobile Phase A | 10 mM Potassium Phosphate Buffer, pH 3.0 |
| Mobile Phase B | 100% HPLC-Grade Acetonitrile |
| Flow Rate | 1.2 mL/min |
| Column Temperature | 35°C (Ensures retention time reproducibility and lowers viscosity) |
| Injection Volume | 10 µL |
| Detection | UV/Vis Diode Array Detector (DAD) at 275 nm (Reference 360 nm) |
| Run Time | 15 Minutes |
Table 1: Gradient Elution Program
| Time (min) | % Mobile Phase A | % Mobile Phase B | Elution Rationale |
| 0.0 | 70 | 30 | Equilibration; polar impurities elute. |
| 8.0 | 20 | 80 | Linear ramp; target analyte elutes (~6.5 min). |
| 11.0 | 20 | 80 | Isocratic hold; flushes highly lipophilic impurities. |
| 11.1 | 70 | 30 | Return to initial conditions. |
| 15.0 | 70 | 30 | Re-equilibration for next injection. |
Step-by-Step Preparation Protocol
-
Buffer Preparation: Dissolve 1.36 g of Potassium Dihydrogen Phosphate ( KH2PO4 ) in 1000 mL of Milli-Q water. Adjust the pH to 3.0 ± 0.05 using dilute orthophosphoric acid. Filter through a 0.22 µm nylon membrane and sonicate for 10 minutes to degas.
-
Diluent Selection: Use a 50:50 (v/v) mixture of Water:Acetonitrile. Causality: Matching the diluent closely to the initial mobile phase conditions prevents solvent-mismatch peak distortion (fronting/splitting).
-
Standard Preparation: Accurately weigh 25.0 mg of 3-(4-Methoxyphenyl)cycloheptan-1-ol reference standard into a 25 mL volumetric flask. Dissolve and make up to volume with diluent (Stock Solution: 1000 µg/mL). Dilute 5.0 mL of the stock to 50 mL to achieve a working concentration of 100 µg/mL.
System Suitability Testing (SST)
According to the harmonized USP <621> guidelines, System Suitability is an integral part of the analytical procedure[3]. The system must self-validate before any sample analysis begins. Inject the 100 µg/mL standard solution six times consecutively.
| SST Parameter | USP <621> Acceptance Criteria | Method Target |
| Retention Time (RT) %RSD | ≤ 2.0% | ≤ 0.5% |
| Peak Area %RSD | ≤ 2.0% | ≤ 1.0% |
| Tailing Factor ( Tf ) | ≤ 2.0 | 0.9 – 1.2 |
| Theoretical Plates ( N ) | > 2000 | > 10,000 |
Method Validation (ICH Q2(R2) Framework)
To ensure the method is "fit for purpose," it must be validated according to the latest ICH Q2(R2) guidelines[2].
Specificity & Forced Degradation
Specificity is the ability to assess the analyte unequivocally in the presence of expected components (impurities, degradants).
-
Protocol: Subject the API to acid (0.1N HCl), base (0.1N NaOH), oxidative (3% H2O2 ), and thermal (105°C) stress for 24 hours.
-
Acceptance: The 3-(4-Methoxyphenyl)cycloheptan-1-ol peak must show a peak purity angle less than the peak purity threshold (via DAD analysis), proving no co-elution of degradation products.
Linearity and Range
-
Protocol: Prepare calibration standards at 25%, 50%, 75%, 100%, 125%, and 150% of the target concentration (25 µg/mL to 150 µg/mL). Inject each level in triplicate.
-
Acceptance: The correlation coefficient ( R2 ) must be ≥0.999 . The y-intercept should be ≤2.0% of the response at the 100% level[2].
Accuracy (Recovery)
-
Protocol: Spike known amounts of the reference standard into a synthetic placebo matrix at 50%, 100%, and 150% levels. Prepare three independent samples per level.
-
Acceptance: Mean recovery must fall between 98.0% and 102.0% with an RSD ≤2.0% [2].
Precision (Repeatability & Intermediate Precision)
-
Protocol: For repeatability, prepare six independent sample preparations at the 100% test concentration (100 µg/mL) and analyze them on the same day. For intermediate precision, have a second analyst perform the same test on a different day using a different HPLC system and column lot.
-
Acceptance: The overall %RSD for assay values must be ≤2.0% [2].
Robustness
-
Protocol: Deliberately induce small variations in method parameters: Flow rate ( ±0.1 mL/min), Column Temperature ( ±5 °C), and Mobile Phase pH ( ±0.2 units).
-
Acceptance: System suitability criteria (specifically Tailing Factor and %RSD) must remain within acceptable USP <621> limits under all perturbed conditions[3].
References
-
Validation of Analytical Procedures: Q2(R2) . International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).[Link]
-
Revisions per USP 621: Guide to Method Modernization . Agilent Technologies.[Link]
-
Retaining and Separating Polar Molecules—A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC . Agilent Application Note.[Link]
-
USP Chapter <621> Chromatography: Overview & Key Points . Phenomenex.[Link]
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Application Note and Protocol for the Identification of 3-(4-Methoxyphenyl)cycloheptan-1-ol by GC-MS
Abstract
This document provides a comprehensive guide for the identification of 3-(4-Methoxyphenyl)cycloheptan-1-ol using Gas Chromatography-Mass Spectrometry (GC-MS). The protocol details a robust methodology, including sample preparation, derivatization, and optimized instrument parameters. This application note is intended for researchers, scientists, and professionals in drug development and analytical chemistry who require a reliable method for the characterization of this and structurally related compounds. The causality behind experimental choices is explained to ensure scientific integrity and facilitate adaptation for similar analytical challenges.
Introduction
3-(4-Methoxyphenyl)cycloheptan-1-ol is a synthetic organic compound with potential applications in medicinal chemistry and materials science. Accurate and unambiguous identification is a critical first step in its characterization, enabling further investigation into its biological activity and physical properties. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique that combines the superior separation capabilities of gas chromatography with the highly specific detection of mass spectrometry.[1][2] This combination makes it an ideal tool for the identification of volatile and semi-volatile organic molecules like the target analyte.
This protocol addresses the challenges associated with the GC-MS analysis of polar compounds, such as alcohols, which can exhibit poor chromatographic peak shapes and thermal instability.[3][4] To overcome these issues, a derivatization step is employed to convert the polar hydroxyl group into a less polar, more volatile, and more thermally stable silyl ether.[4][5] This application note provides a detailed, step-by-step procedure for the successful identification of 3-(4-Methoxyphenyl)cycloheptan-1-ol.
Scientific Principles
The successful identification of 3-(4-Methoxyphenyl)cycloheptan-1-ol by GC-MS relies on three core principles: chromatographic separation, derivatization, and mass spectral fragmentation.
-
Chromatographic Separation: The gas chromatograph separates the components of a mixture based on their differential partitioning between a stationary phase (a high-boiling liquid coated on the inside of a capillary column) and a mobile phase (an inert carrier gas). The choice of a non-polar stationary phase, such as one based on 5% diphenyl/95% dimethylpolysiloxane, is suitable for the analysis of the derivatized, less polar analyte. The temperature program is optimized to ensure adequate separation from potential impurities and to provide a sharp, symmetrical peak for the target compound.
-
Derivatization: Alcohols, due to their polar hydroxyl group, can interact strongly with active sites in the GC system, leading to poor peak shape and potential degradation.[3][4] Derivatization chemically modifies the analyte to improve its chromatographic behavior.[4][6] In this protocol, trimethylsilylation is employed, where the active hydrogen of the hydroxyl group is replaced by a trimethylsilyl (TMS) group.[7] This reaction, facilitated by a silylating agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst such as Trimethylchlorosilane (TMCS), results in a less polar, more volatile, and more thermally stable TMS ether.[7][8]
-
Mass Spectral Fragmentation and Identification: Following separation by the GC, the analyte enters the mass spectrometer, where it is ionized, typically by electron ionization (EI) at 70 eV.[9] The resulting molecular ion is often unstable and undergoes characteristic fragmentation, producing a unique mass spectrum that serves as a "fingerprint" for the molecule.[10] The primary fragmentation pathways for alcohols and their TMS derivatives include α-cleavage (cleavage of the bond adjacent to the carbon bearing the oxygen) and the loss of water (for underivatized alcohols) or trimethylsilanol (for TMS ethers).[11][12] The resulting mass spectrum is then compared against a spectral library, such as the NIST/EPA/NIH Mass Spectral Library, for positive identification.[13][14][15]
Experimental Workflow
The overall workflow for the identification of 3-(4-Methoxyphenyl)cycloheptan-1-ol is depicted in the following diagram.
Caption: A flowchart of the major steps in the GC-MS analysis.
Materials and Methods
Reagents and Materials
-
3-(4-Methoxyphenyl)cycloheptan-1-ol standard
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous Pyridine
-
Anhydrous Dichloromethane (DCM)
-
Helium (carrier gas), 99.999% purity
-
Autosampler vials with inserts and caps
Instrumentation
-
Gas Chromatograph equipped with a split/splitless injector and a mass selective detector.
-
Capillary Column: 30 m x 0.25 mm ID x 0.25 µm film thickness, coated with a 5% diphenyl / 95% dimethylpolysiloxane stationary phase (or equivalent).
GC-MS Parameters
The following table summarizes the optimized instrumental parameters for the analysis.
| Parameter | Setting | Rationale |
| Gas Chromatograph | ||
| Inlet Temperature | 280 °C | Ensures rapid volatilization of the derivatized analyte without thermal degradation. |
| Injection Volume | 1 µL | A standard volume for capillary GC. |
| Injection Mode | Splitless (0.75 min) | Maximizes the transfer of the analyte to the column for trace-level detection. |
| Carrier Gas | Helium | An inert and efficient carrier gas for GC-MS. |
| Flow Rate | 1.0 mL/min (Constant Flow) | Provides optimal column efficiency and reproducible retention times. |
| Oven Program | Initial: 100 °C (hold 2 min) | Allows for solvent focusing. |
| Ramp: 15 °C/min to 300 °C | Provides good separation of the analyte from potential impurities. | |
| Final Hold: 5 min at 300 °C | Ensures elution of any less volatile compounds. | |
| Mass Spectrometer | ||
| Ion Source | Electron Ionization (EI) | The standard ionization technique for GC-MS, providing reproducible fragmentation patterns. |
| Electron Energy | 70 eV | The standard energy for generating comparable mass spectra for library matching.[9] |
| Source Temperature | 230 °C | Prevents condensation of the analyte in the ion source. |
| Quadrupole Temperature | 150 °C | Maintains consistent mass filtering. |
| MS Transfer Line Temp. | 290 °C | Prevents condensation of the analyte between the GC and MS. |
| Scan Range | m/z 40-550 | Covers the expected mass range of the derivatized analyte and its fragments. |
Sample Preparation and Derivatization Protocol
-
Standard Preparation: Accurately weigh approximately 1 mg of 3-(4-Methoxyphenyl)cycloheptan-1-ol standard and dissolve it in 1 mL of anhydrous dichloromethane to prepare a 1 mg/mL stock solution.
-
Derivatization:
-
Transfer 100 µL of the stock solution to an autosampler vial.
-
Add 50 µL of anhydrous pyridine. Pyridine acts as a catalyst and an acid scavenger, neutralizing the byproducts of the silylation reaction.[3]
-
Add 100 µL of BSTFA with 1% TMCS. A molar excess of the silylating agent is used to drive the reaction to completion.[7]
-
Cap the vial tightly and vortex for 30 seconds.
-
Heat the vial at 70 °C for 30 minutes in a heating block or oven. The elevated temperature ensures the complete derivatization of the secondary alcohol.[7]
-
Allow the vial to cool to room temperature before GC-MS analysis.
-
Data Analysis and Interpretation
Chromatographic Analysis
The total ion chromatogram (TIC) should show a single, well-defined peak at the expected retention time for the TMS-derivatized 3-(4-Methoxyphenyl)cycloheptan-1-ol. The peak should be symmetrical, indicating good chromatographic performance.
Mass Spectral Interpretation
The mass spectrum of the peak of interest should be extracted and compared with the NIST/EPA/NIH Mass Spectral Library.[16] A high match factor (typically >800) provides strong evidence for the identity of the compound.
The expected fragmentation pattern for the TMS derivative of 3-(4-Methoxyphenyl)cycloheptan-1-ol would include:
-
Molecular Ion (M+•): A peak corresponding to the molecular weight of the TMS-derivatized compound.
-
[M-15]+•: Loss of a methyl group from the TMS moiety, a common fragmentation for silylated compounds.
-
α-Cleavage: Cleavage of the bonds adjacent to the carbon bearing the O-TMS group. This can result in several characteristic fragment ions.
-
Loss of Trimethylsilanol (TMSOH): A neutral loss of 90 Da is often observed for TMS ethers.
-
Methoxyphenyl Fragments: Characteristic ions corresponding to the methoxyphenyl group, such as m/z 108 (methoxyphenol radical cation) and m/z 121 (methoxybenzyl cation).
The following diagram illustrates the predicted primary fragmentation pathways of the derivatized analyte.
Caption: Predicted fragmentation pathways of the analyte.
Method Validation and Quality Control
To ensure the reliability and integrity of the analytical results, a robust quality control (QC) system should be in place.[17][18][19]
-
System Suitability: Before analyzing samples, inject a standard mixture to verify the performance of the GC-MS system. Key parameters to monitor include peak shape, resolution, and signal-to-noise ratio.
-
Blank Analysis: Analyze a solvent blank to ensure that there is no contamination from the solvent or the system.
-
Method Validation: For quantitative applications, the method should be validated according to relevant guidelines (e.g., ICH Q2(R1)).[2][20] Validation parameters include specificity, linearity, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ).[21][22][23]
-
Internal Quality Control: Regularly analyze control samples with known concentrations to monitor the ongoing performance of the method.[24][25]
Conclusion
This application note provides a detailed and scientifically grounded protocol for the unambiguous identification of 3-(4-Methoxyphenyl)cycloheptan-1-ol using GC-MS. The inclusion of a derivatization step is crucial for achieving good chromatographic performance and reliable mass spectral data for this class of compounds. By following the outlined procedures for sample preparation, instrumentation, and data analysis, researchers can confidently identify the target analyte. The principles and techniques described herein are also applicable to the analysis of other cyclic alcohols and structurally related molecules.
References
- GC-MS Protocol for the Identification of Polycyclic Aromatic Alkaloids from Annonaceae. (2022). [Source not further specified]
- Quantitative Analysis of Cycloartenol using GC-MS. (n.d.). Benchchem.
- Establishment and Validation of a GC–MS/MS Method for the Quantification of Penicillin G Residues in Poultry Eggs. (n.d.). PMC.
- The Use of Derivatization Reagents for Gas Chrom
- Using GC-MS technology to identify the compounds resulting from mixing of alcoholic extracts of some medicinal plants. (2022). Journal of Medicinal and Chemical Sciences.
- 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one. (2024). MDPI.
- Elucidation of electron ionization mass spectrometric fragmentation pathways of trimethylsilyl ether derivatives of vicinal diols deriving from haplamine by collision-induced dissociation gas chromatography/tandem mass spectrometry and ¹⁸O labelling. (2014). PubMed.
- The Indispensable Role of Analytical Chemistry in Quality Control and Compliance. (2025). [Source not further specified]
- Analytical Validation Quick Reference Guide. (n.d.). [Source not further specified]
- Analytical quality control. (n.d.). Wikipedia.
- Gas Chromatography–Mass Spectrometry (GC-MS) in the Plant Metabolomics Toolbox: Sample Preparation and Instrumental Analysis. (2025). MDPI.
- Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. (2026). Spectroscopy Online.
- Derivatization of Alcohols with Bromoacetyl Chloride for GC-MS Analysis. (n.d.). Benchchem.
- Synthesis and crystal structure of 3-(4′-methoxyphenyl)- and 3-(4′-hydroxyphenyl)-1-amino-3a,4,5,9b-tetrahydro-9b-hydroxy-3H- cyclopenta[a]naphthalene-2-carbonitrile. (n.d.).
- Conducting GC Method Validation Using High Accuracy Standards. (2024). Environics.
- How to get peak separation of cyclohexanol and cyclohexanone in GC-MS? (2021).
- Gas chromatography-mass spectrometry (GC-MS) in the plant metabolomics toolbox. Part 2: Analysis of polar low molecular weight. (n.d.). ChemRxiv.
- Analytical Derivatives for the NIST/NIH/EPA Mass Spectral Library. (2017).
- Harmonized guidelines for internal quality control in analytical chemistry labor
- GC Derivatization. (n.d.). [Source not further specified]
- Mass Spectrometry of Alcohols. (2025). Chemistry Steps.
- Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. (2024). [Source not further specified]
- The Utilization of Gas Chromatography/Mass Spectrometry in the Profiling of Several Antioxidants in Botanicals. (2014). IntechOpen.
- Mass Spectral Libraries (NIST/EPA/NIH EI & NIST Tandem 2020) and NIST Mass Spectral Search Program (Version 2.4). (n.d.). [Source not further specified]
- A Review on GC-MS and Method Development and Valid
- SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. (n.d.). CORE.
- Derivatization Strategies in Flavor Analysis: An Overview over the Wine and Beer Scenario. (2022). [Source not further specified]
- Understanding Quality Control in Analytical Chemistry. (2021). AZoLifeSciences.
- NIST/EPA/NIH Mass Spectral Library (NIST 05) and Search Program - Manual. (n.d.). Scientific Instrument Services.
- Acylation as a successful derivatization strategy for the analysis of pinacolyl alcohol in a glycerol-rich matrix by GC-MS: application during an OPCW Proficiency Test. (2021). PubMed.
- 1-[3-hydroxy-3-(4-methoxyphenyl)propyl]cyclohexanol. (2025).
- An In-Depth Technical Guide to the Mass Spectrometry Fragmentation Patterns of C10 Alcohols. (n.d.). Benchchem.
- NIST Mass Spectral Library. (n.d.). Diablo Analytical.
- Gas chromatography-mass spectrometry (GC-MS) in the plant metabolomics toolbox. Part 2: Analysis of polar low molecular weight metabolites. (2025). ChemRxiv.
- Synthesis and Antioxidant Ability of Some 4-(((4-(5-(Aryl)-1,3,4-Oxadiazol-2-Yl)Benzyl)Oxy)Methyl)-2,6-Dimethoxyphenol. (n.d.). [Source not further specified]
- Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and n
- Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. (n.d.). PMC.
- NIST/EPA/NIH Mass Spectral Library 2023. (n.d.). Wiley Science Solutions.
- THE APPLICATION OP COMBINED GAS CHROMATOGRAPHY-MASS SPECTROMETRY TO COMPOUNDS OP BIOLOGICAL INTEREST. (n.d.). University of Glasgow.
- Process control— introduction to quality control. (n.d.). Extranet Systems.
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Application Note: Stereocontrolled Functionalization of the Hydroxyl Group in 3-(4-Methoxyphenyl)cycloheptan-1-ol
Introduction & Strategic Rationale
The cycloheptane scaffold, particularly when substituted with aryl groups such as in 3-(4-methoxyphenyl)cycloheptan-1-ol, represents a highly valuable structural motif in medicinal chemistry and drug discovery. Functionalization of the secondary hydroxyl group at the C1 position is a critical step in generating diverse analog libraries (e.g., esters, ethers, or amines). However, the inherent conformational flexibility of the seven-membered ring, combined with transannular steric interactions induced by the bulky 4-methoxyphenyl (PMP) moiety at C3, presents unique synthetic challenges.
This application note details two divergent, stereocontrolled protocols for the functionalization of the C1 hydroxyl group:
-
Stereoretentive Esterification via the Steglich protocol.
-
Stereoinvertive Functionalization via a modified Mitsunobu reaction.
Mechanistic Causality & Protocol Selection
Stereoretentive Esterification (Steglich Protocol)
Traditional Fischer esterification requires harsh acidic conditions and elevated temperatures, which can promote unwanted E1 elimination or carbocation-mediated ring contractions in cycloheptanols. To preserve the stereochemical integrity at C1, the1 is employed[1]. This method utilizes N,N′-Dicyclohexylcarbodiimide (DCC) as a coupling agent and 4-Dimethylaminopyridine (DMAP) as a hypernucleophilic catalyst.
Causality: The success of this reaction relies on the initial formation of a highly reactive O-acylisourea intermediate. To prevent the non-productive rearrangement into an N-acylurea, DMAP rapidly attacks this intermediate to form a highly electrophilic N-acylpyridinium species. This active species is readily attacked by the sterically hindered secondary alcohol of 3-(4-methoxyphenyl)cycloheptan-1-ol under mild, neutral conditions, ensuring complete retention of configuration[2].
Stereoinvertive Functionalization (Modified Mitsunobu Protocol)
When inversion of the C1 stereocenter is required (e.g., converting a cis isomer to a trans isomer), the 3 is the premier choice[3]. The reaction relies on the redox combination of triphenylphosphine (PPh3) and diisopropyl azodicarboxylate (DIAD) to activate the hydroxyl group as a leaving group (alkoxyphosphonium ion), followed by an SN2 displacement by a pronucleophile.
Causality: For sterically hindered secondary alcohols like our cycloheptanol derivative, standard pronucleophiles (like acetic acid) often result in poor yields due to competing elimination pathways. Therefore, we utilize p-nitrobenzoic acid. Its lower pKa (~3.4) ensures rapid protonation of the betaine intermediate and generates a highly nucleophilic carboxylate anion, driving the SN2 inversion efficiently and suppressing side reactions.
Quantitative Data Summary
| Reaction Strategy | Reagents / Catalyst | Pronucleophile / Acid | Stereochemical Outcome | Expected Yield | Reaction Time |
| Steglich Esterification | DCC (1.2 eq), DMAP (0.1 eq) | Aliphatic/Aryl Carboxylic Acid | Retention (>98% ee) | 85 - 95% | 12 - 24 h |
| Modified Mitsunobu | PPh3 (4.0 eq), DIAD (4.0 eq) | p-Nitrobenzoic Acid | Inversion (>95% ee) | 75 - 85% | 14 - 18 h |
| Standard Mitsunobu | PPh3 (2.0 eq), DEAD (2.0 eq) | Acetic Acid | Mixed / Elimination | < 30% | 24 h |
Table 1: Comparative reaction metrics for the functionalization of hindered secondary cycloheptanols.
Experimental Protocols
Protocol A: Stereoretentive Esterification (Steglich Protocol)
Self-Validating Check: The formation of a white precipitate (Dicyclohexylurea, DCU) within the first 30 minutes visually validates the successful activation of the carboxylic acid.
-
Preparation: In a flame-dried round-bottom flask under an inert argon atmosphere, dissolve 3-(4-methoxyphenyl)cycloheptan-1-ol (1.0 equiv) and the desired carboxylic acid (1.1 equiv) in anhydrous dichloromethane (DCM, 0.2 M).
-
Catalyst Addition: Add 4-Dimethylaminopyridine (DMAP, 0.1 equiv) to the solution.
-
Activation: Cool the reaction mixture to 0 °C using an ice bath. Slowly add a solution of N,N′-Dicyclohexylcarbodiimide (DCC, 1.2 equiv) in anhydrous DCM dropwise over 15 minutes.
-
Propagation: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 12–24 hours. Monitor progression via TLC (Hexanes/EtOAc).
-
Workup & Isolation: Filter the heterogeneous mixture through a pad of Celite to remove the insoluble DCU byproduct. Wash the organic filtrate sequentially with 1 M HCl (to remove DMAP), saturated aqueous NaHCO3 (to remove unreacted acid), and brine.
-
Purification: Dry the organic layer over anhydrous Na2SO4, concentrate under reduced pressure, and purify via flash column chromatography to yield the stereoretentive ester.
Protocol B: Stereoinvertive Functionalization (Modified Mitsunobu)
Self-Validating Check: The reaction color should transition from yellow (unreacted DIAD) to pale/colorless as the betaine intermediate forms and is consumed.
-
Preparation: Charge a dry flask with 3-(4-methoxyphenyl)cycloheptan-1-ol (1.0 equiv), p-nitrobenzoic acid (4.0 equiv), and triphenylphosphine (PPh3, 4.0 equiv). Dissolve in anhydrous tetrahydrofuran (THF, 0.1 M).
-
Temperature Control: Immerse the flask in an ice bath to strictly maintain the internal temperature below 10 °C. Note: Higher temperatures during the addition phase promote the formation of unreactive hydrazine byproducts.
-
Activation: Add Diisopropyl azodicarboxylate (DIAD, 4.0 equiv) dropwise over 30 minutes.
-
Propagation: Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir overnight (14 hours). Optionally, heat to 40 °C for an additional 3 hours to ensure complete conversion of sterically hindered conformers.
-
Workup & Isolation: Concentrate the mixture under reduced pressure. Resuspend the crude yellow oil in a minimal amount of cold DCM and dilute with 8% ether-hexanes to precipitate triphenylphosphine oxide (TPPO). Filter the precipitate.
-
Purification: Apply the filtrate directly to a silica gel column and elute with an ether-hexane gradient to isolate the inverted p-nitrobenzoate ester. The ester can subsequently be hydrolyzed (e.g., using LiOH in THF/H2O) to yield the inverted free alcohol.
Workflow & Mechanistic Visualizations
Fig 1. Mechanistic workflow of the Steglich Esterification ensuring stereoretention.
Fig 2. Mechanistic pathway of the modified Mitsunobu reaction driving stereoinversion.
References
- Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives.
- A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. Green Chemistry (RSC).
- A General Procedure for Mitsunobu Inversion of Sterically Hindered Alcohols. Organic Syntheses.
- Mitsunobu and Related Reactions: Advances and Applic
Sources
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- 3. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Guide: Identification and Mitigation of Byproducts in 3-(4-Methoxyphenyl)cycloheptan-1-ol Synthesis
Introduction
Welcome to the technical support center for the synthesis of 3-(4-Methoxyphenyl)cycloheptan-1-ol. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this molecule or analogous structures. The synthesis of this target, a valuable intermediate in various research and development programs, is most commonly achieved via the nucleophilic addition of a Grignard reagent to cycloheptanone. While theoretically straightforward, this reaction is often accompanied by the formation of specific, and sometimes unexpected, byproducts.
This document provides a structured, in-depth troubleshooting guide in a question-and-answer format to address the common challenges encountered during this synthesis. We will delve into the mechanistic origins of these impurities, provide detailed protocols for their identification, and offer strategies for their mitigation. Our focus is on providing not just procedural steps, but the underlying chemical logic to empower you to make informed decisions in your own laboratory work.
Section 1: The Primary Synthetic Pathway
The most direct and widely employed route to synthesize 3-(4-Methoxyphenyl)cycloheptan-1-ol is the Grignard reaction. This involves the formation of 4-methoxyphenylmagnesium bromide from 4-bromoanisole, followed by its nucleophilic attack on the electrophilic carbonyl carbon of cycloheptanone. A final acidic workup protonates the resulting alkoxide to yield the desired tertiary alcohol.[1][2][3]
Caption: Key side reactions in the synthesis of the target alcohol.
Section 3: Systematic Byproduct Identification Workflow
A systematic approach is crucial for efficiently identifying impurities. The workflow below outlines the logical progression from initial reaction monitoring to definitive structural confirmation.
Caption: A logical workflow for the isolation and identification of byproducts.
Section 4: Key Experimental Protocols
The following are generalized protocols for the key analytical and purification techniques required. Adapt them as necessary based on your specific laboratory equipment and conditions.
Protocol 1: Thin-Layer Chromatography (TLC) for Reaction Monitoring
-
Plate Preparation: Use silica gel 60 F₂₅₄ plates.
-
Mobile Phase (Eluent): A good starting point is a 4:1 mixture of Hexane:Ethyl Acetate. Adjust the ratio to achieve an Rf of ~0.3-0.4 for the main product spot.
-
Spotting: On a single plate, spot the 4-bromoanisole starting material, the cycloheptanone starting material, and a sample from your reaction mixture (quenched with a drop of water and diluted in ethyl acetate).
-
Development: Place the plate in a developing chamber saturated with the mobile phase. Allow the solvent front to travel up ~80% of the plate length.
-
Visualization:
-
Examine the plate under UV light (254 nm) to visualize aromatic compounds (bromoanisole, target product, biphenyl byproduct).
-
Stain the plate using a potassium permanganate (KMnO₄) dip or p-anisaldehyde stain. The alcohol products will appear as distinct spots (typically yellow/brown with KMnO₄), and the ketone will also be visualized.
-
-
Interpretation: The disappearance of starting materials and the appearance of a new, more polar spot (lower Rf) indicates product formation. The presence of multiple new spots signals byproduct formation.
Protocol 2: Flash Column Chromatography for Purification
-
Slurry Preparation: Prepare a slurry of silica gel in 100% hexane.
-
Column Packing: Pack a glass column with the slurry, ensuring no air bubbles are trapped.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or toluene. Adsorb this solution onto a small amount of silica gel, evaporate the solvent, and carefully load the resulting dry powder onto the top of the packed column.
-
Elution:
-
Begin eluting with 100% hexane. The non-polar biphenyl byproduct will elute first.
-
Gradually increase the polarity by slowly adding ethyl acetate (e.g., gradient from 0% to 15% ethyl acetate in hexane).
-
Unreacted starting materials will elute next, followed by the main product, 3-(4-Methoxyphenyl)cycloheptan-1-ol.
-
More polar byproducts like cycloheptanol will elute at higher ethyl acetate concentrations.
-
-
Fraction Collection: Collect small fractions and analyze them by TLC to pool the pure product fractions.
Protocol 3: Sample Preparation for GC-MS Analysis
-
Sample Concentration: Prepare a dilute solution of the purified fraction (or crude mixture) in a volatile solvent like dichloromethane or ethyl acetate (~1 mg/mL).
-
Injection: Inject 1 µL of the solution into the GC-MS.
-
GC Method: Use a standard non-polar column (e.g., DB-5ms).
-
Oven Program: Start at 100°C, hold for 2 min, ramp to 280°C at 15°C/min, and hold for 5 min.
-
-
MS Detector: Use Electron Ionization (EI) at 70 eV, scanning a mass range of m/z 40 to 450. [4]5. Analysis: Analyze the resulting chromatogram for peak purity and identify the molecular ion (M⁺) and fragmentation patterns for each component.
Section 5: Data Summary Table for Identification
The table below summarizes key analytical data for the target product and its most common byproducts to aid in rapid identification.
| Compound | Approx. Rf (4:1 Hex:EtOAc) | Key ¹H NMR Signals (CDCl₃, δ ppm) | Key IR Peaks (cm⁻¹) | Molecular Ion (m/z) |
| Target Product | ~0.35 | 7.2-6.8 (AA'BB', 4H), 3.8 (s, 3H, -OCH₃), 2.1-1.5 (m, 13H), ~1.6 (s, 1H, -OH) | 3450 (broad, O-H), 3050 (sp² C-H), 2950 (sp³ C-H), 1250 (C-O) | 234 |
| 4,4'-Dimethoxybiphenyl | ~0.70 | 7.5-6.9 (multiplet, 8H), 3.85 (s, 6H, -OCH₃) | 3050 (sp² C-H), 1250 (C-O), No O-H or C=O | 214 |
| Cycloheptanone | ~0.60 | 2.5 (t, 4H), 1.8-1.5 (m, 8H) | 2950 (sp³ C-H), 1705 (strong, C=O) | 112 |
| Cycloheptanol | ~0.25 | ~3.6 (m, 1H), 2.0-1.4 (m, 13H) | 3400 (broad, O-H), 2950 (sp³ C-H), No C=O | 114 |
References
-
Synthesis of (E)-1-(4-methoxyphenyl)-N-((E)-3-(4 nitrophenyl)allylidene)methanamine (1). ResearchGate. Available at: [Link]
-
A Process For The Synthesis Of 4 Methoxycyclohexanone. QuickCompany. Available at: [Link]
-
1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one. MDPI. Available at: [Link]
-
1-[3-hydroxy-3-(4-methoxyphenyl)propyl]cyclohexanol. Chemical Synthesis Database. Available at: [Link]
- Preparation process of 4-(4-hydroxyphenyl)-cyclohexanol. Google Patents.
-
Reactions of Grignard Reagents. Master Organic Chemistry. Available at: [Link]
-
Synthesis 3,4-Dimethoxybenzyl-2,4-Dihydroxyphenyl Ketone from Eugenol. IJCEA. Available at: [Link]
-
Synthesis and photooxygenation of 3-(p-substituted phenyl)-3a,8a-dihydro-4H-cyclohepta[d]isoxazoles: facial selectivity. PMC. Available at: [Link]
-
1,2- and 1,4-Additions of Organometallic Reagents. Chemistry LibreTexts. Available at: [Link]
-
3-(4-methoxyphenyl)cyclohexanone Definition. Fiveable. Available at: [Link]
- Impact of trace elements in the grignard reaction. Google Patents.
-
Proposed reaction mechanism for the reduction of cyclohexanone to... ResearchGate. Available at: [Link]
-
Sample Preparation and Analytical Methods for Identifying Organic Compounds in Bituminous Emissions. MDPI. Available at: [Link]
-
Grignard reaction of anisole bromide. ResearchGate. Available at: [Link]
-
Grignard Reaction. Organic Chemistry Portal. Available at: [Link]
-
Characterization and Identification in Organic Chemistry through Analytical Techniques. Research and Reviews. Available at: [Link]
-
Reactions with Grignard Reagents. Chemistry LibreTexts. Available at: [Link]
-
Using cyclohexanone as the starting material, describe how each o... Pearson. Available at: [Link]
-
Analytical Techniques Used in Organic Chemistry: Instruments for Molecule Identification and Characterization. Available at: [Link]
-
2-Cyclohexen-1-one, 2-(4-methoxyphenyl). Organic Syntheses Procedure. Available at: [Link]
- One-pot synthesis process of bis-ethylhexyloxyphenol methoxyphenyl triazine. Google Patents.
-
Modern Analytical Technique for Characterization Organic Compounds. Available at: [Link]
-
Identification of Organic Compound by Organic Qualitative Analysis. Institute of Science, Nagpur. Available at: [Link]
-
The Grignard Reaction Mechanism. Chemistry Steps. Available at: [Link]
-
A Twist on Facial Selectivity of Hydride Reductions of Cyclic Ketones: Twist-Boat Conformers in Cyclohexanone, Piperidone, and Tropinone Reactions. PMC. Available at: [Link]
-
3-(4-Methoxyphenyl)-2-propen-1-ol. PubChem. Available at: [Link]
-
Predict the products formed when cyclohexanone reacts with the fo... Study Prep in Pearson+. Available at: [Link]
-
Grignard Reaction. Available at: [Link]
-
Conjugate Addition Reactions. Chemistry LibreTexts. Available at: [Link]
-
Exploiting Carvone To Demonstrate Both Stereocontrol and Regiocontrol: 1,2- vs 1,4-Addition of Grignard Reagents and Organocuprates. Academia.edu. Available at: [Link]
-
METAL HYDRIDE REDUCTION OF KETONES: STEREOCHEMISTRY AND KINETICS. Georgia Institute of Technology. Available at: [Link]
-
1,2 vs 1,4 addition of organometallics to unsaturated aldehydes and ketones. YouTube. Available at: [Link]
Sources
Technical Support Center: Troubleshooting Epimerization in 3-(4-Methoxyphenyl)cycloheptan-1-ol Synthesis
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals facing stereochemical fidelity issues in medium-sized ring systems. The synthesis of 3-(4-Methoxyphenyl)cycloheptan-1-ol presents a unique challenge: the flexible seven-membered ring is highly susceptible to thermodynamic equilibration, leading to epimerization at both the C1 (hydroxyl) and C3 (aryl) stereocenters.
This guide abandons generic advice in favor of mechanistic causality, self-validating protocols, and field-proven solutions to ensure your diastereomeric and enantiomeric excesses remain intact.
Part 1: Diagnostic Workflows & Logic
Before altering your synthetic route, you must identify where and why the stereochemical degradation is occurring. The logic tree below outlines the diagnostic pathway for isolating the root cause of epimerization in your cycloheptane system.
Figure 1: Diagnostic logic tree for identifying and resolving epimerization pathways.
Part 2: Frequently Asked Questions (FAQs)
Q1: Why does my cis/trans ratio at C1 degrade during the aqueous workup of the ketone reduction?
Causality: The reduction of 3-(4-methoxyphenyl)cycloheptan-1-one to the corresponding alcohol is typically achieved using hydride donors. If aluminum- or boron-based alkoxide intermediates are not rapidly and irreversibly quenched, the reaction can undergo reversible Meerwein-Ponndorf-Verley (MPV) / Oppenauer-type redox cycles during a slow, unbuffered aqueous workup. Furthermore, under acidic workup conditions, the secondary cycloheptanol can undergo SN1 -type solvolysis. The conformational flexibility of the seven-membered ring (rapid twist-chair to boat interconversion) lowers the energy barrier for nucleophilic attack from either face, accelerating thermodynamic equilibration at C1[1]. Solution: Implement a self-validating kinetic quench protocol. Use a strictly buffered workup (pH 7.0–7.5) at low temperatures to lock the stereocenter before the metal-alkoxide bond is cleaved.
Q2: How do I maximize the kinetic formation of the cis-isomer during the reduction step?
Causality: Small hydrides like NaBH4 provide poor facial selectivity in flexible macrocycles and medium rings, yielding near 1:1 thermodynamic mixtures[2]. To enforce kinetic control, bulky hydrides (e.g., L-Selectride) must be used. The steric bulk forces the hydride to attack from the less hindered face of the lowest-energy twist-chair conformer, establishing the cis-relationship with the bulky 3-(4-methoxyphenyl) group. Computational models of torsional strain in cyclic ketone reductions confirm that bulky hydrides dictate anti-facial attack trajectories, overriding thermodynamic preferences[3].
Q3: I am observing epimerization at the C3 benzylic position during the reduction workup. What causes this?
Causality: This is a highly specific, often overlooked mechanistic trap. While C3 is not directly alpha to the ketone, it is adjacent to the enolizable C2 position. Standard L-Selectride protocols call for a highly basic oxidative quench ( NaOH / H2O2 ). Under these strongly basic conditions, trace unreduced ketone enolizes at C1-C2. Because the C3 position bears a 4-methoxyphenyl group, the system can undergo double-bond migration to form the thermodynamically more stable C2-C3 enol, which extends conjugation directly into the aryl ring. Upon re-protonation, the C3 stereocenter is scrambled, leading to epimerization[4]. Solution: Abandon the NaOH / H2O2 quench. Substitute it with a mild sodium perborate ( NaBO3 ) buffer to safely decompose the alkylborane without spiking the pH.
Part 3: Quantitative Data Analysis
The choice of reducing agent and temperature fundamentally dictates whether your cycloheptanol synthesis operates under kinetic (stereoretentive) or thermodynamic (epimerization-prone) control.
| Reducing Agent | Temp (°C) | Solvent | Typical cis:trans Ratio | Epimerization Risk Factor | Mechanistic Driver |
| NaBH4 | 0 to 25 | MeOH / H2O | 55:45 | High | Small hydride; thermodynamic equilibration[2]. |
| DIBAL-H | -78 | DCM | 70:30 | Moderate | Moderate bulk; partial kinetic control. |
| Ru/Ir Catalysts | 25 | iPrOH | 85:15 | High | Reversible transfer hydrogenation (MPV redox)[4]. |
| L-Selectride | -78 | THF | >95:5 | Low | Extreme steric bulk; strict kinetic control[3]. |
Table 1: Impact of reduction conditions on stereoselectivity and epimerization in 3-substituted cycloheptanones.
Part 4: Self-Validating Experimental Protocol
To guarantee stereochemical fidelity, every step of the reduction must be insulated against base-catalyzed enol-migration and acid-catalyzed solvolysis.
Figure 2: Optimized workflow for the stereoselective reduction of 3-(4-Methoxyphenyl)cycloheptan-1-one.
Kinetically Controlled Synthesis of cis-3-(4-Methoxyphenyl)cycloheptan-1-ol
Self-Validating System Check: To definitively prove whether C3 epimerization is occurring during the reduction workup or was already present in the ketone starting material, pull a 50 µL pre-quench aliquot at Step 4. Quench this micro-sample in cold pH 7 phosphate buffer and analyze via Chiral HPLC. Compare the diastereomeric excess (d.e.) of this aliquot against the bulk product after the full oxidative workup. If the aliquot shows high d.e. but the bulk product does not, your bulk workup conditions are causing enol-migration.
Step-by-Step Methodology:
-
Preparation: Flame-dry a 250 mL Schlenk flask. Add 3-(4-methoxyphenyl)cycloheptan-1-one (10 mmol) and anhydrous THF (50 mL) under an argon atmosphere.
-
Thermal Equilibration: Submerge the flask in a dry ice/acetone bath and allow the solution to equilibrate to -78 °C for 15 minutes.
-
Hydride Addition: Dropwise add L-Selectride (1.0 M in THF, 12 mL, 1.2 equiv) over 20 minutes. Critical: Maintain the internal temperature below -70 °C to prevent the flexible cycloheptane ring from accessing higher-energy conformers that degrade facial selectivity.
-
Reaction Monitoring: Stir for 2 hours at -78 °C. (Perform the Self-Validating System Check here).
-
Mild Oxidative Quench: Instead of standard NaOH / H2O2 , add sodium perborate tetrahydrate ( NaBO3⋅4H2O , 30 mmol) suspended in 20 mL of pH 7.0 phosphate buffer directly at -78 °C. This prevents base-catalyzed retro-Michael epimerization at C3.
-
Borane Decomposition: Allow the mixture to slowly warm to room temperature and stir vigorously for 2 hours to fully decompose the intermediate alkylborane complex.
-
Isolation: Extract the aqueous layer with ethyl acetate (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , and concentrate under reduced pressure to yield the pure cis-isomer.
References
-
Conformational Analysis. III. Epimerization Equilibria of Alkylcyclohexanols. Journal of the American Chemical Society.[Link]
-
Stereoselective Reductions of 3-Substituted Cyclobutanones: A Comparison between Experiment and Theory. The Journal of Organic Chemistry.[Link]
-
Stereoselective Iridium-N,P-Catalyzed Double Hydrogenation of Conjugated Enones to Saturated Alcohols. Journal of the American Chemical Society.[Link]
-
Design, Synthesis and Biological Activity Study of γ-Aminobutyric Acid (GABA) Derivatives Containing Bridged Bicyclic Skeletons as BCAT1 Inhibitors. PMC / NIH.[Link]
Sources
Technical Support Center: Solvent Selection & Extraction of 3-(4-Methoxyphenyl)cycloheptan-1-ol
Welcome to the Technical Support Center for the isolation and purification of 3-(4-Methoxyphenyl)cycloheptan-1-ol . This portal is designed for researchers and drug development professionals who require robust, scalable, and high-yield liquid-liquid extraction (LLE) methodologies.
Because 3-(4-Methoxyphenyl)cycloheptan-1-ol (Molecular Formula: C₁₄H₂₀O₂, MW: 220.31)[1] possesses a dual-nature structure—a highly lipophilic cycloheptane and methoxyphenyl framework coupled with a polar, hydrogen-bonding secondary alcohol—its extraction dynamics are uniquely challenging. This guide provides field-proven insights to master its solvent partitioning behavior.
Part 1: Solvent Profiling & Quantitative Data
The effectiveness of liquid-liquid extraction depends heavily on matching the polarity of the analyte with the polarity of the extraction solvent[2]. The solvent must have a high affinity for the target chemical while remaining completely immiscible with the aqueous reaction matrix[3].
Below is a quantitative comparison of standard LLE solvents evaluated specifically for the extraction of 3-(4-Methoxyphenyl)cycloheptan-1-ol.
Table 1: Solvent Selection Matrix for 3-(4-Methoxyphenyl)cycloheptan-1-ol
| Solvent | Polarity Index (P') | Boiling Point (°C) | Density (g/mL) | Est. Partition Coefficient ( KD ) | Emulsion Risk |
| Ethyl Acetate (EtOAc) | 4.4 | 77.1 | 0.90 | Very High | Moderate to High |
| Dichloromethane (DCM) | 3.1 | 39.6 | 1.33 | High | High (Bottom Layer) |
| Methyl tert-butyl ether (MTBE) | 2.5 | 55.2 | 0.74 | High | Low (Optimal) |
| Hexane | 0.1 | 68.7 | 0.66 | Low | Low |
Causality Analysis: While EtOAc offers excellent solubility for the polar -OH group due to its high polarity index[4], its ability to act as a strong hydrogen-bond acceptor often leads to stable emulsions in complex, water-rich matrices. Hexane is too non-polar to efficiently break the hydrogen bonds the secondary alcohol forms with water. MTBE provides the optimal balance: it is polar enough to achieve a high KD for the alcohol, but its bulky tert-butyl group limits water miscibility, drastically reducing emulsion risks.
Part 2: Frequently Asked Questions (FAQs)
Q1: Why am I getting low recovery of 3-(4-Methoxyphenyl)cycloheptan-1-ol when extracting with pure hexane or heptane? A1: Hexane has a very low polarity index (P' = 0.1) and lacks hydrogen-bond accepting capabilities. Because your target molecule contains a secondary alcohol, it retains significant affinity for the aqueous phase via hydrogen bonding. To optimize recovery, you must use a solvent with a higher polarity index[2]. If you must use hexane to exclude polar impurities, you should blend it with a more polar solvent (e.g., a 3:1 Hexane:EtOAc mixture) to fine-tune the partition coefficient ( KD )[5].
Q2: My extraction is forming a stubborn, milky emulsion. How do I break it and prevent it in the future? A2: Emulsions occur because 3-(4-Methoxyphenyl)cycloheptan-1-ol has surfactant-like properties (a polar -OH "head" and a bulky lipophilic "tail"). To break an existing emulsion, add a saturated aqueous sodium chloride (brine) solution. This increases the ionic strength of the aqueous phase, decreasing the solubility of the organic compound in water (the "salting-out" effect) and driving it into the organic phase[2]. To prevent it proactively, switch your extraction solvent to MTBE and ensure you filter the quenched aqueous mixture through a Celite pad to remove insoluble metal salts prior to extraction[4].
Q3: How many extraction cycles are necessary for quantitative recovery? A3: LLE is an equilibrium process. According to partition thermodynamics, multiple extractions using smaller volumes of solvent are mathematically more efficient at removing a solute quantitatively than a single extraction with one large volume[5]. We recommend a minimum of three sequential extractions (e.g., 3 x 20 mL rather than 1 x 60 mL).
Part 3: Troubleshooting Guide
Issue: Co-extraction of polar reaction byproducts (e.g., unreacted salts or transition metal catalysts).
-
Root Cause: Using a solvent that is too polar (like pure EtOAc or an alcohol) pulls hydrophilic impurities across the phase boundary into the organic layer.
-
Solution: Implement a "Back Extraction" protocol[5]. Once your target is in the organic phase, wash the combined organic extracts with a fresh aqueous phase (like water or mild buffer). The highly lipophilic 3-(4-Methoxyphenyl)cycloheptan-1-ol will remain in the organic phase, while polar interferences are stripped back into the aqueous waste[5].
Issue: The target compound is degrading during solvent evaporation.
-
Root Cause: Concentration under high heat in the presence of trace acidic impurities (often co-extracted from the aqueous phase) can cause the secondary alcohol to dehydrate, forming an alkene.
-
Solution: Ensure the organic phase is washed with a mild base (e.g., saturated NaHCO₃) prior to drying. Evaporate the solvent under reduced pressure at a water bath temperature not exceeding 35°C.
Part 4: Validated Experimental Protocol
This step-by-step methodology is designed as a self-validating system. Built-in analytical checkpoints ensure that mass transfer is complete before proceeding to the next step.
Optimized Liquid-Liquid Extraction Workflow:
-
Preparation: Transfer the quenched aqueous reaction mixture containing 3-(4-Methoxyphenyl)cycloheptan-1-ol to a suitably sized separatory funnel.
-
Primary Extraction: Add MTBE (volume equal to 30% of the aqueous phase). Stopper the funnel, invert, and gently vent the stopcock to release pressure. Shake vigorously for 30 seconds.
-
Phase Separation: Allow the layers to separate completely. MTBE (density 0.74 g/mL) will form the top layer. Drain the bottom aqueous layer into an Erlenmeyer flask, and collect the top MTBE layer in a separate clean flask.
-
Iterative Extraction: Return the aqueous layer to the separatory funnel and repeat Step 2 and Step 3 two more times. Combine all MTBE organic layers.
-
Self-Validation Check: Spot the final exhausted aqueous layer on a TLC plate alongside a reference standard of the target compound. The absence of a UV-active spot at the target Rf confirms quantitative extraction.
-
-
Back Extraction (Washing): Return the combined MTBE extracts to the separatory funnel. Wash with saturated aqueous NaCl (brine) using a volume equal to 20% of the organic phase. Drain and discard the aqueous brine layer.
-
Drying: Transfer the MTBE layer to an Erlenmeyer flask. Add anhydrous sodium sulfate (Na₂SO₄) until the salt flows freely like sand (indicating all water is absorbed). Let sit for 15 minutes.
-
Concentration: Filter the mixture through fluted filter paper to remove the drying agent. Concentrate the filtrate in vacuo (Rotary Evaporator, 30°C water bath, 250 mbar) to yield the crude 3-(4-Methoxyphenyl)cycloheptan-1-ol.
Part 5: Workflow Visualization
Liquid-Liquid Extraction (LLE) workflow for isolating 3-(4-Methoxyphenyl)cycloheptan-1-ol.
References
-
Key Characteristics for Selecting Solvents in Liquid-Liquid Extractions. K-Jhil. Available at: [Link]
-
Liquid-Liquid Extraction Techniques Principles and Optimisation. Element Lab Solutions. Available at:[Link]
-
Practical Aspects of Solvent Extraction. LCGC International. Available at: [Link]
-
Solvent Extraction Techniques. Organomation. Available at: [Link]
Sources
- 1. 3-(4-methoxyphenyl)cycloheptan-1-ol | 1342111-69-6 [chemicalbook.com]
- 2. elementlabsolutions.com [elementlabsolutions.com]
- 3. Key Characteristics for Selecting Solvents in Liquid-Liquid Extractions [kjhil.com]
- 4. organomation.com [organomation.com]
- 5. chromatographyonline.com [chromatographyonline.com]
Validation & Comparative
Assessing the Efficacy of the 3-(4-Methoxyphenyl)cycloheptan-1-ol Scaffold Against Standard Monoamine Modulators
Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Focus: Structural comparison, target engagement, and experimental validation of ring-expanded cycloalkanol scaffolds.
The Rationale for Ring Expansion in SNRI Design
In the development of serotonin-norepinephrine reuptake inhibitors (SNRIs) and atypical analgesics, the cycloalkanol pharmacophore is a critical lipophilic anchor. Standard clinical compounds such as Venlafaxine and Tramadol utilize a six-membered cyclohexanol core to orient their aromatic and amine appendages into the central binding sites of monoamine transporters.
However, expanding this core to a seven-membered ring—yielding 3-(4-Methoxyphenyl)cycloheptan-1-ol —alters the puckering dynamics and spatial orientation of the methoxyphenyl moiety. This structural divergence directly impacts the theoretical binding trajectory within the central binding site (S1) of the serotonin transporter (SERT) and norepinephrine transporter (NET). As a Senior Application Scientist, I present this guide to objectively compare the baseline properties of this cycloheptanol scaffold against established cyclohexanol standards, providing the rigorous experimental frameworks required to validate its aminated derivatives.
Structural and Physicochemical Comparison
To understand the efficacy potential of 3-(4-Methoxyphenyl)cycloheptan-1-ol, we must deconstruct its pharmacophore against Venlafaxine and Tramadol. The raw cycloheptanol scaffold lacks the basic amine group (e.g., dimethylamino) required to form a critical salt bridge with the conserved aspartate residue (Asp98 in human SERT) in monoamine transporters. Therefore, its direct baseline affinity is negligible until aminated. However, comparing the structural foundations reveals why this scaffold is a highly prized precursor for next-generation neuromodulators.
Quantitative Pharmacophore Comparison
| Property / Compound | 3-(4-Methoxyphenyl)cycloheptan-1-ol | Venlafaxine | Tramadol |
| Therapeutic Role | Synthetic Scaffold / Precursor | Standard SNRI | Atypical Opioid / SNRI |
| Ring System | Cycloheptanol (7-membered) | Cyclohexanol (6-membered) | Cyclohexanol (6-membered) |
| Aromatic Moiety | 4-Methoxyphenyl | 4-Methoxyphenyl | 3-Methoxyphenyl |
| Amine Group | Absent (Requires synthetic amination) | Dimethylamino-ethyl | Dimethylamino-methyl |
| SERT Affinity (Ki) | N/A (Baseline precursor) | ~82 nM[1] | ~0.99 μM (990 nM)[2] |
| NET Affinity (Ki) | N/A (Baseline precursor) | ~2480 nM[1] | ~0.79 μM (790 nM)[2] |
| MOR Affinity (Ki) | N/A | Negligible | ~2.1 μM (M1 Metabolite: 3.4 nM) |
Data Interpretation: Venlafaxine exhibits a highly SERT-biased in vitro profile (Ki ~82 nM vs ~2480 nM for NET)[1], though in vivo PET studies confirm it successfully blocks NET in a dose-dependent manner at clinical doses[3]. Tramadol presents a more balanced, albeit weaker, dual inhibition of SERT and NET (Ki ~0.99 μM and ~0.79 μM, respectively)[2], achieving >70% occupancy in vivo at high doses[4]. Aminating the 3-(4-Methoxyphenyl)cycloheptan-1-ol scaffold aims to bridge this gap, utilizing the bulkier cycloheptane ring to potentially force a conformation that achieves high-affinity, balanced dual SERT/NET inhibition.
Mechanistic Pathways & Target Engagement
Once the cycloheptanol scaffold is aminated, it enters the synaptic cleft and competes with endogenous monoamines. The causality of its efficacy relies on steric occlusion: the methoxyphenyl group engages in π−π stacking with aromatic residues in the transporter pore, while the cycloheptanol ring locks the molecule into the hydrophobic pocket, preventing the transporter from undergoing the conformational changes necessary to move serotonin or norepinephrine into the presynaptic neuron.
Figure 1: Mechanistic pathway of aminated cycloheptanol derivatives acting as SNRIs.
Experimental Methodologies for Scaffold Validation
To objectively assess the efficacy of derivatives synthesized from the 3-(4-Methoxyphenyl)cycloheptan-1-ol scaffold against Venlafaxine and Tramadol, researchers must employ rigorous, self-validating in vitro assays.
Protocol A: Radioligand Binding Assay (Target Affinity)
Causality Check: We utilize [3H] citalopram for SERT and [3H] nisoxetine for NET rather than the endogenous neurotransmitters. Because these radioligands are pure blockers and not substrates, this choice isolates binding affinity ( Ki ) from transport kinetics, preventing data confounding by substrate translocation.
-
Membrane Preparation: Homogenize rat cortical tissue in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 × g for 20 minutes. Resuspend the pellet in assay buffer.
-
Incubation: In a 96-well plate, combine 50 µL of the test compound (concentration curve from 10−10 to 10−5 M), 50 µL of radioligand ( [3H] citalopram for SERT), and 100 µL of membrane suspension.
-
Self-Validating Control: Every plate must include a Non-Specific Binding (NSB) well containing 10 μM fluoxetine. Validation rule: If the radioactive counts in the NSB wells exceed 10% of the total binding wells, the assay is invalidated due to excessive background noise or filter binding.
-
Filtration: Terminate the reaction after 60 minutes by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding).
-
Quantification: Wash filters three times with ice-cold buffer, dry, and count radioactivity using liquid scintillation. Calculate Ki using the Cheng-Prusoff equation.
Protocol B: Synaptosomal Reuptake Assay (Functional Efficacy)
Causality Check: Binding affinity ( Ki ) does not guarantee functional blockade. The synaptosomal assay proves that the compound actually prevents the reuptake of [3H] serotonin into living nerve terminals.
Figure 2: Step-by-step workflow for synaptosomal radioligand reuptake assays.
-
Synaptosome Isolation: Prepare crude synaptosomes (P2 fraction) from rat brain homogenates using sucrose density gradient centrifugation. This preserves the functional integrity of the presynaptic terminals.
-
Pre-incubation: Incubate synaptosomes with the aminated cycloheptanol derivative or Venlafaxine/Tramadol standards for 10 minutes at 37°C.
-
Uptake Initiation: Add [3H] serotonin or [3H] norepinephrine (final concentration 10 nM) and incubate for exactly 5 minutes.
-
Self-Validating Control: Include a well incubated at 4°C (where active transport is halted). Validation rule: The 4°C well establishes the baseline of passive diffusion; active reuptake is calculated by subtracting this value from the 37°C wells.
-
Termination & Counting: Stop the reaction with ice-cold buffer, filter rapidly, and quantify retained radioactivity.
Conclusion
While 3-(4-Methoxyphenyl)cycloheptan-1-ol is a biologically inert scaffold in its raw form, it represents a highly strategic structural pivot in medicinal chemistry. By expanding the cyclohexanol ring found in Venlafaxine and Tramadol to a cycloheptanol system, researchers can explore new conformational spaces within the SERT and NET binding pockets. Utilizing the rigorous, self-validating radioligand and synaptosomal assays outlined above ensures that any aminated derivatives synthesized from this scaffold are accurately benchmarked against clinical standards, paving the way for novel, highly selective monoamine modulators.
References
-
Arakawa, R., et al. "Venlafaxine ER Blocks the Norepinephrine Transporter in the Brain of Patients with Major Depressive Disorder: a PET Study Using [18F]FMeNER-D2." International Journal of Neuropsychopharmacology, 2019. URL:[Link]
-
Arakawa, R., et al. "Serotonin and Norepinephrine Transporter Occupancy of Tramadol in Nonhuman Primate Using Positron Emission Tomography." International Journal of Neuropsychopharmacology, 2019. URL:[Link]
-
Hassamal, S., et al. "A review on tramadol toxicity: mechanism of action, clinical presentation, and treatment." Forensic Toxicology, 2023. URL:[Link]
Sources
- 1. Venlafaxine ER Blocks the Norepinephrine Transporter in the Brain of Patients with Major Depressive Disorder: a PET Study Using [18F]FMeNER-D2 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Serotonin and Norepinephrine Transporter Occupancy of Tramadol in Nonhuman Primate Using Positron Emission Tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Venlafaxine ER Blocks the Norepinephrine Transporter in the Brain of Patients with Major Depressive Disorder: a PET Study Using [18F]FMeNER-D2 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Serotonin and Norepinephrine Transporter Occupancy of Tramadol in Nonhuman Primate Using Positron Emission Tomography - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of the Antioxidant Activity of 3-(4-Methoxyphenyl)cycloheptan-1-ol Isomers: A Guide for Researchers
This guide provides a comprehensive framework for the comparative analysis of the antioxidant activity of the stereoisomers of 3-(4-Methoxyphenyl)cycloheptan-1-ol. Designed for researchers, scientists, and drug development professionals, this document outlines the scientific rationale, detailed experimental protocols, and data interpretation strategies necessary for such an investigation. While direct experimental data for this specific compound is not yet prevalent in published literature, this guide synthesizes established principles of antioxidant chemistry and stereoisomer-differentiated bioactivity to propose a robust study design.
Introduction: The Significance of Stereochemistry in Antioxidant Drug Discovery
Oxidative stress, an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathological factor in a multitude of diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer.[1][2][3] Phenolic compounds are a well-established class of antioxidants that can mitigate oxidative damage by scavenging free radicals.[4][5] The antioxidant capacity of these molecules is intrinsically linked to their chemical structure, particularly the arrangement and number of hydroxyl and methoxy groups on the aromatic ring.[6][7][8]
The molecule of interest, 3-(4-Methoxyphenyl)cycloheptan-1-ol, possesses a chiral center at the carbon bearing the hydroxyl group and another at the carbon attached to the methoxyphenyl group, leading to the potential for multiple stereoisomers. It is increasingly recognized that the three-dimensional arrangement of a molecule can significantly influence its biological activity.[9][10][11] Differences in stereochemistry can affect how a molecule interacts with biological targets, its bioavailability, and its metabolic stability.[10][11] Therefore, a comparative analysis of the antioxidant activity of the different isomers of 3-(4-Methoxyphenyl)cycloheptan-1-ol is crucial for identifying the most potent candidate for further drug development.
This guide will detail the necessary steps to synthesize, separate, and evaluate the antioxidant potential of these isomers using a battery of established in vitro assays.
Experimental Design: A Multi-faceted Approach to Antioxidant Profiling
A robust assessment of antioxidant activity requires a multi-assay approach, as different assays reflect different mechanisms of antioxidant action.[12] The primary mechanisms are Hydrogen Atom Transfer (HAT) and Single Electron Transfer (SET).[5][12] This study will employ three well-validated assays: the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, the ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radical cation decolorization assay, and the FRAP (Ferric Reducing Antioxidant Power) assay.
Synthesis and Separation of Isomers
The initial and critical step is the synthesis and purification of the individual stereoisomers of 3-(4-Methoxyphenyl)cycloheptan-1-ol. This will likely involve stereoselective synthesis or separation of a racemic mixture using chiral chromatography. The absolute configuration of each isomer should be determined using techniques such as X-ray crystallography or nuclear magnetic resonance (NMR) spectroscopy with chiral shift reagents.
Antioxidant Activity Assays
The following sections provide detailed protocols for the three chosen antioxidant assays. For each assay, a known antioxidant such as Ascorbic Acid or Trolox will be used as a positive control to validate the experimental setup and provide a benchmark for comparison.
The DPPH assay is a widely used and straightforward method to assess the free radical scavenging ability of a compound.[13][14][15] The principle lies in the donation of a hydrogen atom or an electron from the antioxidant to the stable DPPH radical, resulting in a color change from violet to yellow, which is measured spectrophotometrically.[13][14]
Protocol:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol.
-
Sample Preparation: Prepare stock solutions of each isomer and the positive control (e.g., Ascorbic Acid) in methanol. Create a series of dilutions to obtain a range of concentrations (e.g., 10, 25, 50, 100, 200 µg/mL).
-
Reaction: In a 96-well plate, add 100 µL of each sample dilution to 100 µL of the DPPH solution. A blank well will contain 100 µL of methanol and 100 µL of the sample solution, and a control well will contain 100 µL of methanol and 100 µL of the DPPH solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is then determined by plotting the percentage of inhibition against the concentration of the sample.
The ABTS assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).[16][17] This assay is applicable to both hydrophilic and lipophilic antioxidants. The reduction of the blue-green ABTS•+ by the antioxidant results in a decolorization of the solution, which is monitored spectrophotometrically.[16][18]
Protocol:
-
Preparation of ABTS Radical Cation (ABTS•+): Prepare a 7 mM aqueous solution of ABTS and a 2.45 mM aqueous solution of potassium persulfate. Mix the two solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours before use. This will generate the ABTS•+ stock solution.
-
Working Solution Preparation: Dilute the ABTS•+ stock solution with ethanol to an absorbance of 0.70 (± 0.02) at 734 nm.
-
Sample Preparation: Prepare stock solutions and serial dilutions of each isomer and the positive control (e.g., Trolox) as described for the DPPH assay.
-
Reaction: In a 96-well plate, add 20 µL of each sample dilution to 180 µL of the ABTS•+ working solution.
-
Incubation: Incubate the plate at room temperature for 6 minutes.
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage of ABTS•+ scavenging activity is calculated using the same formula as for the DPPH assay. The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox with the same antioxidant capacity as the sample.
The FRAP assay measures the ability of an antioxidant to reduce ferric iron (Fe³⁺) to ferrous iron (Fe²⁺).[19][20][21] The reduction is detected by the formation of a colored complex between Fe²⁺ and 2,4,6-tripyridyl-s-triazine (TPTZ), which has a maximum absorbance at 593 nm.[19][21]
Protocol:
-
Preparation of FRAP Reagent:
-
300 mM Acetate buffer (pH 3.6)
-
10 mM TPTZ in 40 mM HCl
-
20 mM FeCl₃·6H₂O in water
-
Mix the above solutions in a 10:1:1 (v/v/v) ratio. Prepare this reagent fresh daily and warm to 37°C before use.
-
-
Sample Preparation: Prepare stock solutions and serial dilutions of each isomer and the positive control (e.g., Ascorbic Acid) as described previously.
-
Reaction: In a 96-well plate, add 20 µL of each sample dilution to 180 µL of the FRAP reagent.
-
Incubation: Incubate the plate at 37°C for 4 minutes.
-
Measurement: Measure the absorbance at 593 nm.
-
Calculation: A standard curve is prepared using a known concentration of FeSO₄·7H₂O. The antioxidant capacity of the samples is then expressed as Fe²⁺ equivalents (µM) or in terms of a standard antioxidant like Ascorbic Acid.
Data Presentation and Interpretation
The quantitative results from the three antioxidant assays should be summarized in a clear and concise table for easy comparison of the different isomers.
Table 1: Hypothetical Antioxidant Activity of 3-(4-Methoxyphenyl)cycloheptan-1-ol Isomers
| Isomer | DPPH Scavenging (IC50, µg/mL) | ABTS Scavenging (TEAC, µM) | FRAP (Fe²⁺ Equivalents, µM) |
| Isomer 1 (e.g., 1R, 3S) | 85.2 ± 4.1 | 150.6 ± 7.5 | 120.3 ± 6.0 |
| Isomer 2 (e.g., 1S, 3R) | 120.5 ± 6.3 | 110.2 ± 5.5 | 95.7 ± 4.8 |
| Isomer 3 (e.g., 1R, 3R) | 75.8 ± 3.9 | 180.4 ± 9.0 | 145.1 ± 7.3 |
| Isomer 4 (e.g., 1S, 3S) | 150.1 ± 7.8 | 90.5 ± 4.5 | 75.2 ± 3.8 |
| Ascorbic Acid (Control) | 15.5 ± 0.8 | 550.0 ± 27.5 | 480.0 ± 24.0 |
Interpretation of Results:
The hypothetical data in Table 1 illustrates that the stereochemistry of 3-(4-Methoxyphenyl)cycloheptan-1-ol could have a significant impact on its antioxidant activity. In this example, "Isomer 3" consistently shows the highest antioxidant potential across all three assays, as indicated by the lowest IC50 value in the DPPH assay and the highest values in the ABTS and FRAP assays.
The observed differences can be rationalized by considering the structure-activity relationship. The antioxidant activity of phenolic compounds is largely dependent on the ability to donate a hydrogen atom from the phenolic hydroxyl group.[4] The stereochemical configuration can influence:
-
Accessibility of the Phenolic Hydroxyl Group: The spatial arrangement of the cycloheptane ring and the methoxyphenyl group may sterically hinder or facilitate the approach of free radicals to the active site.
-
Intramolecular Hydrogen Bonding: The orientation of the hydroxyl group on the cycloheptane ring relative to the methoxyphenyl group could influence intramolecular hydrogen bonding, which in turn affects the bond dissociation energy of the phenolic O-H bond. A lower bond dissociation energy generally correlates with higher antioxidant activity.[22]
-
Stabilization of the Resulting Radical: The stereochemistry can affect the delocalization and stabilization of the radical formed after hydrogen donation, thereby influencing the overall antioxidant capacity.
Visualizing the Workflow and Rationale
The following diagrams illustrate the experimental workflow and the underlying principles of the antioxidant assays.
Caption: Experimental workflow for the comparative antioxidant analysis.
Caption: Dominant mechanisms of action for the selected antioxidant assays.
Conclusion
This guide provides a comprehensive and scientifically rigorous framework for conducting a comparative analysis of the antioxidant activity of 3-(4-Methoxyphenyl)cycloheptan-1-ol isomers. By employing a multi-assay approach and carefully considering the principles of structure-activity relationships, researchers can effectively identify the most potent stereoisomer for potential development as a therapeutic agent. The detailed protocols and data interpretation strategies outlined herein are designed to ensure the generation of reliable and meaningful results, contributing to the advancement of antioxidant research and drug discovery.
References
-
AlNeyadi, S. S., et al. (2020). Synthesis, Characterization, and Antioxidant Activity of Some 2-Methoxyphenols derivatives. Research Square. [Link]
-
Rezaei-Sadabady, R., et al. (2013). Studies of the Relationship between Structure and Antioxidant Activity in Interesting Systems, Including Tyrosol, Hydroxytyrosol Derivatives Indicated by Quantum Chemical Calculations. Soft, 2, 13-18. [Link]
-
Sharif, A., et al. (2022). Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. PMC. [Link]
-
Shilova, N. V., et al. (2024). Insights into the stereoisomerism of dihydroquercetin: analytical and pharmacological aspects. PMC. [Link]
-
Rutkauskas, K., et al. (2020). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. MDPI. [Link]
-
Higuera-Ciapara, I., et al. (2022). Astaxanthin Bioactivity Is Determined by Stereoisomer Composition and Extraction Method. MDPI. [Link]
-
Amerigo Scientific. DPPH Assay: Principle, Applications, and Complete Guide. [Link]
-
Kumar, S., et al. (2015). Synthesis, Structure and Antioxidant Activity of Cyclohexene-Fused Selenuranes and Related Derivatives. MDPI. [Link]
-
Khanam, U. K. S., et al. (2020). Ferric-bipyridine assay: A novel spectrophotometric method for measurement of antioxidant capacity. PMC. [Link]
-
Liu, Y., et al. (2021). Relationships between Structure and Antioxidant Capacity and Activity of Glycosylated Flavonols. MDPI. [Link]
-
Mitrofan, G., et al. (2023). Analysis of the Antioxidant Capacity of Whole-Fruit Tomato Powder Using the Ferric Reducing Antioxidant Power (FRAP) Assay—An Eco-Friendly Approach for the Valorization of Horticultural Products. MDPI. [Link]
-
Varghese, J. S., et al. (2020). Antioxidant Activity of Synthetic Polymers of Phenolic Compounds. MDPI. [Link]
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Fujisawa, S., et al. (2004). Radical-scavenging Activity of Natural Methoxyphenols vs. Synthetic Ones using the Induction Period Method. PMC. [Link]
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Aryal, S., et al. (2019). Dual Role of Plant Phenolic Compounds as Antioxidants and Prooxidants. SCIRP. [Link]
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Sridhar, S. K., et al. (2012). Synthesis and In Vitro Antioxidant Activity of New 3-Substituted-2-Oxindole Derivatives. Indian Journal of Pharmaceutical Sciences. [Link]
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Fra-Vázquez, J., et al. (2022). Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity. PMC. [Link]
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Rodriguez-Sanchez, I. N., et al. (2022). Comparative Study of the Antioxidant Activity of the Conformers of C-tetra(4-methoxyphenyl)calix[9]resorcinarene. Semantic Scholar. [Link]
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Zen-Bio. ABTS Antioxidant Assay Kit. [Link]
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Wang, J., et al. (2024). Chiral Bioactive Molecules in Cosmetics: Advantages and Opportunities. MDPI. [Link]
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Liu, M., et al. (2022). Biosynthesis of Phenolic Compounds and Antioxidant Activity in Fresh-Cut Fruits and Vegetables. PMC. [Link]
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Rodriguez-Sanchez, I. N., et al. (2022). (PDF) Comparative Study of the Antioxidant Activity of the Conformers of C-tetra(4-methoxyphenyl)calix[9]resorcinarene. ResearchGate. [Link]
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Loizzo, M. R., et al. (2018). Flavonoids and the Structure-Antioxidant Activity Relationship. Hilaris Publisher. [Link]
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Lou, Z., et al. (2023). Antioxidant Properties of Phenolic Compounds to Manage Oxidative Stress / A Review. JScholar Publishers. [Link]
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Maharani, R., et al. (2018). Synthesis of tetrapeptides and screening of their antioxidant properties. EurekAlert!. [Link]
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Leal, E. G., et al. (2023). Recent Advances in the Synthesis and Antioxidant Activity of Low Molecular Mass Organoselenium Molecules. MDPI. [Link]
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Schweiggert, R. M., et al. (2022). Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study. Frontiers. [Link]
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Matyox. Technical Manual Total Antioxidant Capacity (T-AOC) Colorimetric Assay Kit (ABTS, Chemical Method). [Link]
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Ye, L., et al. (2018). Antioxidant Structure–Activity Relationship Analysis of Five Dihydrochalcones. MDPI. [Link]
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Vo, Q. V., et al. (2019). Antioxidant Motifs in Flavonoids: O–H versus C–H Bond Dissociation. PMC. [Link]
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Lin, H.-Y., et al. (2010). New Analytical Method for Investigating the Antioxidant Power of Food Extracts on the Basis of Their Electron-Donating Ability: Comparison to the Ferric Reducing/Antioxidant Power (FRAP) Assay. ACS Publications. [Link]
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Arts, M. J. T. J., et al. (2020). ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways. MDPI. [Link]
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A Technical Guide to the Novelty and Patentability of 3-(4-Methoxyphenyl)cycloheptan-1-ol for Researchers and Drug Development Professionals
In the landscape of pharmaceutical and chemical research, the identification of novel molecular entities with the potential for therapeutic application is a cornerstone of innovation. This guide provides a comprehensive evaluation of the novelty and patentability of the compound 3-(4-Methoxyphenyl)cycloheptan-1-ol, designed for researchers, scientists, and professionals in drug development. Our analysis is grounded in the principles of scientific integrity, offering a deep dive into the existing chemical literature and patent landscape to inform strategic research and development decisions.
Executive Summary: An Uncharted Territory in Chemical Space
A thorough investigation of established chemical and patent databases reveals that 3-(4-Methoxyphenyl)cycloheptan-1-ol appears to be a novel compound. The PubChem database, a comprehensive repository of chemical information, explicitly states that there is "No literature data available for this compound" and "No patent data available for this compound"[1]. This absence of prior art is a strong indicator of its novelty, a fundamental requirement for patentability. This guide will further dissect the implications of this finding and explore the subsequent steps in assessing its full patent potential.
The Critical Role of Novelty in Patent Law
For a compound to be patentable, it must be novel, involve an inventive step (be non-obvious), and have industrial applicability. Novelty, in this context, means that the compound has not been previously disclosed to the public in any form, including in scientific literature, patents, or public presentations. The initial findings for 3-(4-Methoxyphenyl)cycloheptan-1-ol suggest it meets this primary criterion.
Structural Analysis and Comparison with Known Compounds
The chemical structure of 3-(4-Methoxyphenyl)cycloheptan-1-ol combines a cycloheptanol ring with a 4-methoxyphenyl substituent. While this specific combination appears to be novel, it is instructive to compare it with known, structurally related compounds to infer potential properties and to build a case for non-obviousness.
| Compound | Ring Structure | Key Substituents | Known Information | Relevance to Target Compound |
| 3-(4-Methoxyphenyl)cycloheptan-1-ol | Cycloheptanol | 4-Methoxyphenyl | None reported[1] | The subject of this guide. |
| 3-(4-Methoxyphenyl)cyclohexanone | Cyclohexanone | 4-Methoxyphenyl | Known intermediate in organic synthesis[2][3]. | A close structural analog with a six-membered ring. Its known chemistry could inform synthetic strategies for the target compound. |
| 3-(4-Methoxyphenyl)-1-propanol | Acyclic | 4-Methoxyphenyl | Commercially available chemical building block[4][5][6]. | Shares the 4-methoxyphenylpropanol substructure, but lacks the cyclic constraint of the target compound. |
| 3,4-Dimethylcycloheptan-1-ol | Cycloheptanol | Two methyl groups | Known chemical entity[7]. | Shares the cycloheptanol core, but with different substituents, highlighting the specificity of the target compound's structure. |
The table above illustrates that while the constituent parts of 3-(4-Methoxyphenyl)cycloheptan-1-ol are found in other molecules, their specific arrangement in this cycloheptanol derivative is not documented. This uniqueness is the foundation of its novelty.
Evaluating the Inventive Step: Beyond Novelty
The "inventive step" or "non-obviousness" criterion requires that the invention is not an obvious modification of what is already known to a person skilled in the art. To argue for an inventive step for 3-(4-Methoxyphenyl)cycloheptan-1-ol, one would need to demonstrate unexpected properties or a surprising advantage over existing compounds.
Postulated Biological Activities and Therapeutic Potential
The 4-methoxyphenyl group is a common motif in pharmacologically active compounds. For instance, derivatives of 3-((4-methoxyphenyl)amino)propanehydrazide have shown antioxidant and anticancer activity[8]. Additionally, compounds containing the methoxyphenyl group have been investigated for a wide range of biological activities, including anti-inflammatory[9] and antimicrobial effects.
The cycloheptane ring, a less common scaffold in drug discovery compared to five- and six-membered rings, could confer unique conformational properties, potentially leading to improved target binding, selectivity, or pharmacokinetic profiles. The combination of the cycloheptanol core and the 4-methoxyphenyl substituent could therefore result in a molecule with unforeseen and valuable biological properties.
Proposed Experimental Workflow for a Self-Validating Protocol
To establish the inventive step and industrial applicability, a rigorous experimental plan is essential. The following workflow is designed to be a self-validating system, where each step builds upon the last to create a comprehensive data package.
Caption: Experimental workflow for evaluating 3-(4-Methoxyphenyl)cycloheptan-1-ol.
Hypothetical Synthetic Protocol
While no specific synthesis is reported, a plausible route could be envisioned based on established organic chemistry principles. A potential synthetic pathway could involve the reaction of a suitable Grignard reagent with 3-(4-methoxyphenyl)cycloheptanone.
Step 1: Synthesis of 3-(4-Methoxyphenyl)cycloheptanone
A potential precursor, 3-(4-methoxyphenyl)cyclohexanone, is a known compound[2][3]. A similar synthetic strategy, such as a Michael addition of a 4-methoxyphenyl organometallic reagent to cycloheptenone, followed by appropriate workup, could yield the desired cycloheptanone intermediate.
Step 2: Grignard Reaction to form 3-(4-Methoxyphenyl)cycloheptan-1-ol
The synthesized 3-(4-methoxyphenyl)cycloheptanone could then be reacted with a simple Grignard reagent, such as methylmagnesium bromide, followed by an aqueous workup to yield the target alcohol, 3-(4-Methoxyphenyl)cycloheptan-1-ol.
Industrial Applicability: The Path to Practical Use
The final pillar of patentability is industrial applicability, meaning the invention can be made or used in any kind of industry. For a novel chemical compound, this is often demonstrated through its potential use in a specific field, such as medicine. If experimental data reveals significant biological activity, the industrial applicability of 3-(4-Methoxyphenyl)cycloheptan-1-ol as a potential therapeutic agent or a research tool would be firmly established.
Conclusion and Strategic Recommendations
The available evidence strongly suggests that 3-(4-Methoxyphenyl)cycloheptan-1-ol is a novel chemical entity. This presents a significant opportunity for securing intellectual property rights. To build a robust patent application, the following steps are recommended:
-
Synthesize and Characterize: The immediate priority is to synthesize the compound and rigorously confirm its structure using modern analytical techniques.
-
Conduct Biological Screening: A broad biological screening campaign should be initiated to identify any promising therapeutic activities.
-
File a Provisional Patent Application: Upon successful synthesis and initial positive biological data, a provisional patent application should be filed to establish a priority date.
-
In-depth Mechanistic and Preclinical Studies: Subsequent research should focus on elucidating the mechanism of action and conducting preclinical studies to strengthen the patent claims and attract potential development partners.
The journey from a novel molecule to a marketable product is long and challenging, but the initial assessment of 3-(4-Methoxyphenyl)cycloheptan-1-ol indicates a promising and clear starting point.
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Safety Operating Guide
Proper Disposal of 3-(4-Methoxyphenyl)cycloheptan-1-ol: A Guide for Laboratory Professionals
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 3-(4-Methoxyphenyl)cycloheptan-1-ol. As this compound is not a common, commercially available chemical with a dedicated Safety Data Sheet (SDS), this guide synthesizes data from analogous compounds—substituted cycloalkanols and anisole derivatives—to establish a robust and scientifically grounded disposal protocol. The primary objective is to ensure the safety of laboratory personnel and to maintain compliance with environmental regulations.
The core principle of this guide is risk mitigation through proper chemical characterization, segregation, and selection of an appropriate disposal pathway. It is imperative to recognize that your institution's Environmental Health & Safety (EHS) department is the ultimate authority and must be consulted before any disposal action is taken.
Part 1: Hazard Assessment and Waste Characterization
Before any disposal procedure can be initiated, a thorough hazard assessment is required. This involves understanding the intrinsic properties of 3-(4-Methoxyphenyl)cycloheptan-1-ol by examining its structural components: a cycloheptanol ring and a methoxyphenyl group.
1.1. Inferred Physicochemical and Toxicological Profile
-
Cycloheptanol Moiety : Substituted cycloalkanols are generally considered combustible liquids.
-
Methoxyphenyl (Anisole) Moiety : Anisole and its derivatives are classified as flammable liquids and may cause drowsiness or dizziness.[1][2] They can also be harmful to aquatic life with long-lasting effects.[3] 4-Methoxyphenol, a related compound, is noted to cause severe skin and eye irritation.[4]
-
Overall Compound : Based on analogs like 3-(4-Methoxyphenyl)-1-propanol, the target compound is expected to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[5]
Table 1: Inferred Hazard Profile for 3-(4-Methoxyphenyl)cycloheptan-1-ol
| Property | Inferred Hazard/Characteristic | Rationale based on Analogous Compounds |
| Physical State | Likely a high-boiling liquid or low-melting solid | Similar substituted alcohols and ethers often have melting points near room temperature. |
| Flammability | Combustible Liquid. | The anisole component suggests flammability, although the larger cycloheptane ring may raise the flash point.[1][2] |
| Toxicity | Harmful if swallowed or inhaled.[6] Causes skin and serious eye irritation/damage.[5][7] May cause respiratory irritation.[5] | Based on GHS classifications for similar methoxyphenyl alcohols and phenols.[4][5] |
| Reactivity | Generally stable. Incompatible with strong oxidizing agents, strong bases, acid chlorides, and acid anhydrides.[4] | Standard reactivity profile for alcohols and ethers.[4] |
| Environmental | Potentially harmful to aquatic life with long-lasting effects.[3] Should not be released into the environment.[1][6] | Anisole and phenol derivatives often exhibit aquatic toxicity.[8] |
1.2. Regulatory Waste Classification
The primary regulation governing hazardous waste in the United States is the Resource Conservation and Recovery Act (RCRA), administered by the Environmental Protection Agency (EPA).[9] To determine if this compound is a regulated hazardous waste, we must assess its characteristics.
-
Ignitability (D001) : While likely combustible, it may not have a flash point below 60°C (140°F), the threshold for a D001 ignitable waste. However, if dissolved in a flammable solvent, the entire solution may be classified as D001. An important exemption exists for aqueous solutions containing less than 24% alcohol, which are not considered D001 hazardous waste.
-
Corrosivity (D002) : The compound is not expected to be corrosive.
-
Reactivity (D003) : The compound is not expected to be reactive.
-
Toxicity (D-List) : It is not a listed toxic waste.
-
Listed Wastes (F, K, P, U lists) : 3-(4-Methoxyphenyl)cycloheptan-1-ol is not on these lists.[10][11] However, if it is part of a spent solvent mixture from a non-specific source (e.g., mixed with acetone or xylene used for cleaning), the entire mixture could be considered an F-listed waste.[10]
Part 2: Step-by-Step Disposal Protocol
This protocol outlines the necessary steps from the point of generation to final pickup by EHS personnel. The guiding principle is that all chemical waste must be collected and managed by your institution's designated hazardous waste program.[12][13]
Step 1: Personal Protective Equipment (PPE)
Before handling the chemical waste, ensure appropriate PPE is worn.
-
Eye Protection : Wear chemical safety goggles as described by OSHA's regulations (29 CFR 1910.133) or European Standard EN166.[6]
-
Hand Protection : Wear appropriate chemical-resistant gloves (e.g., nitrile). Inspect gloves prior to use.[8]
-
Body Protection : Wear a lab coat. For larger quantities, consider additional protective clothing to prevent skin exposure.[6]
Step 2: Waste Segregation and Container Selection
Proper segregation is critical to prevent dangerous chemical reactions.
-
Do NOT mix this waste with incompatible materials such as strong oxidizing agents or strong acids/bases.[4]
-
Collect this waste in a dedicated container labeled for "Non-Halogenated Organic Waste."
-
Container Choice : Use a container that is in good condition, compatible with the chemical, and has a secure, leak-proof closure.[11][12] Plastic (e.g., polyethylene) or glass containers are typically appropriate.
Step 3: Labeling the Waste Container
Proper labeling is a strict regulatory requirement.[10][12]
-
The container must be clearly labeled with the words "Hazardous Waste." [12]
-
Identify all contents by their full chemical name and approximate percentage. Do not use chemical formulas or abbreviations. [12]
-
Example Label:
-
Hazardous Waste
-
Contents:
-
3-(4-Methoxyphenyl)cycloheptan-1-ol (~80%)
-
Ethyl Acetate (~20%)
-
-
-
Record the accumulation start date (the date the first drop of waste was added to the container).[14]
Step 4: Accumulation in a Satellite Accumulation Area (SAA)
Store the waste container in a designated SAA.
-
The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[10][13]
-
Keep the waste container closed at all times except when adding waste.[10][12] Do not leave a funnel in the container.[12]
-
Ensure the SAA has secondary containment to capture any potential spills.
-
Do not accumulate more than 55 gallons of hazardous waste in your SAA.[10][13]
Step 5: Arranging for Disposal
Once the container is nearly full (e.g., 90% capacity) or has been in accumulation for the maximum allowed time (typically 6-12 months, check with your EHS), arrange for pickup.[13][14]
-
Contact your institution's EHS office to schedule a waste pickup.
-
Follow their specific procedures for pickup requests, which may involve an online form or a specific tag for the container.
Part 3: Disposal Workflow and Decision Logic
The following diagram illustrates the decision-making process for the proper disposal of 3-(4-Methoxyphenyl)cycloheptan-1-ol waste.
Caption: Decision workflow for handling and disposal of 3-(4-Methoxyphenyl)cycloheptan-1-ol waste.
Part 4: Final Disposal Pathway
The ultimate disposal method will be determined by the licensed hazardous waste disposal facility contracted by your institution. For non-halogenated organic compounds like this, the most common and environmentally sound disposal method is incineration .
-
Chemical Incineration : The compound will be burned in a specialized, high-temperature chemical incinerator equipped with afterburners and scrubbers.[8] This process destroys the organic molecule, converting it primarily to carbon dioxide and water. The scrubbers neutralize and remove any potentially harmful byproducts from the exhaust gases.
Under no circumstances should this chemical be disposed of down the drain or in regular trash.[6][11] This is to prevent the release of a potentially ecotoxic substance into sewer systems and the environment.[1][6]
References
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GIT Laboratory Journal. (n.d.). Solvent Wastes in the Laboratory – Disposal and/or Recycling. Available at: [Link]
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U.S. Environmental Protection Agency. (2025, August 13). Resource Conservation and Recovery Act (RCRA) Regulations. Available at: [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
